Product packaging for 3-(2-Oxoimidazolidin-1-yl)benzoic acid(Cat. No.:CAS No. 884504-86-3)

3-(2-Oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1327057
CAS No.: 884504-86-3
M. Wt: 206.2 g/mol
InChI Key: REVYTXLGZSYHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B1327057 3-(2-Oxoimidazolidin-1-yl)benzoic acid CAS No. 884504-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-3,6H,4-5H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYTXLGZSYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649314
Record name 3-(2-Oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-86-3
Record name 3-(2-Oxo-1-imidazolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxoimidazolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of a urea intermediate followed by an intramolecular cyclization to yield the final product. This document details the reaction pathway, experimental protocols, and relevant physicochemical data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.2 g/mol
CAS Number 884504-86-3
Appearance Off-white crystalline powder
Melting Point >300 °C (decomposition)[1]
Purity ≥90%

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic addition of 3-aminobenzoic acid to 2-chloroethyl isocyanate to form the urea intermediate, 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea. The subsequent step is an intramolecular cyclization of this intermediate, facilitated by a base, to yield the desired this compound.

Synthesis_Pathway 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Urea_Intermediate 1-(3-carboxyphenyl)-3- (2-chloroethyl)urea 3-Aminobenzoic_Acid->Urea_Intermediate Step 1: Urea Formation 2-Chloroethyl_Isocyanate 2-Chloroethyl Isocyanate 2-Chloroethyl_Isocyanate->Urea_Intermediate Final_Product This compound Urea_Intermediate->Final_Product Step 2: Intramolecular Cyclization (Base)

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established methodologies for urea synthesis and imidazolidinone formation.

Step 1: Synthesis of 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea

This procedure outlines the formation of the urea intermediate from 3-aminobenzoic acid and 2-chloroethyl isocyanate.

Materials:

  • 3-Aminobenzoic acid

  • 2-Chloroethyl isocyanate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-aminobenzoic acid in the chosen anhydrous aprotic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equimolar amount of 2-chloroethyl isocyanate to the cooled solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea.

Step 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of the urea intermediate to form the final product.

Materials:

  • 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea

  • A suitable base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., Nitrogen or Argon)

  • Acidic solution for work-up (e.g., 1M HCl)

Procedure:

  • Under an inert atmosphere, dissolve 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea in the chosen anhydrous polar aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a slight excess (e.g., 1.1 equivalents) of a strong base (e.g., NaH) portion-wise to the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C.

  • Stir the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining base with water.

  • Acidify the mixture with a 1M HCl solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization Start1 Dissolve 3-Aminobenzoic Acid in Anhydrous Solvent React1 Add 2-Chloroethyl Isocyanate at 0°C Start1->React1 Stir1 Stir at Room Temperature (12-24h) React1->Stir1 Monitor1 Monitor by TLC Stir1->Monitor1 Workup1 Solvent Evaporation and Recrystallization Monitor1->Workup1 Reaction Complete Intermediate 1-(3-carboxyphenyl)-3- (2-chloroethyl)urea Workup1->Intermediate Start2 Dissolve Urea Intermediate in Anhydrous Solvent Intermediate->Start2 React2 Add Base at 0°C Start2->React2 Heat2 Heat to 60-80°C (4-8h) React2->Heat2 Monitor2 Monitor by TLC Heat2->Monitor2 Workup2 Quench, Acidify, and Filter Monitor2->Workup2 Reaction Complete Product This compound Workup2->Product

Figure 2: Detailed workflow for the synthesis of this compound.

Quantitative Data Summary

StepProductExpected Yield Range
11-(3-carboxyphenyl)-3-(2-chloroethyl)urea70-85%
2This compound60-80%

Note: The provided yields are estimates based on similar chemical transformations and should be optimized for specific laboratory conditions.

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound. The described two-step process, involving urea formation and subsequent intramolecular cyclization, provides a clear and logical approach for researchers in the field. The provided experimental protocols, while based on established chemical principles, should be further optimized to achieve the best possible yields and purity for the final compound. This guide serves as a foundational resource for the synthesis of this important molecule for further research and development.

References

Spectroscopic and Synthetic Profile of 3-(2-Oxoimidazolidin-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: 3-(2-Oxoimidazolidin-1-yl)benzoic acid, spectroscopic data, NMR, FT-IR, mass spectrometry, synthesis, drug development.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of this compound (C₁₀H₁₀N₂O₃). Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and FT-IR, alongside theoretical mass spectrometry values. Furthermore, a detailed, representative experimental protocol for its synthesis via N-arylation and a general workflow for its subsequent spectroscopic characterization are provided. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in this and related molecular scaffolds.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a cyclic urea (imidazolidinone) structure. The presence of a carboxylic acid group allows for further derivatization, such as the formation of amides or esters, making it a potentially valuable building block in the synthesis of more complex molecules with therapeutic potential. The imidazolidinone ring is a common feature in various biologically active compounds. While specific experimental spectroscopic data for this compound is not widely published, this guide aims to fill this gap by providing predicted data and established methodologies for its synthesis and characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, which can guide the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts were generated based on established computational models and the analysis of structurally similar compounds. Spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~8.0 - 7.5Multiplet4HAr-H
~3.9Triplet2H-N-CH₂-
~3.4Triplet2H-CH₂-N-
~8.5Singlet1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~167-COOH
~155C=O (imidazolidinone)
~140Ar-C (ipso, attached to N)
~132Ar-C (ipso, attached to COOH)
~130Ar-CH
~125Ar-CH
~122Ar-CH
~120Ar-CH
~45-N-CH₂-
~40-CH₂-N-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The expected FT-IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500 (broad)O-H (Carboxylic Acid)Stretching
~3200N-H (Imidazolidinone)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1680C=O (Amide, Imidazolidinone)Stretching
1600 - 1450C=C (Aromatic)Stretching
1320 - 1210C-O (Carboxylic Acid)Stretching
~1250C-NStretching
Mass Spectrometry (MS)

The theoretical monoisotopic mass and common adducts for this compound (Formula: C₁₀H₁₀N₂O₃) are provided below.

Table 4: Theoretical Mass Spectrometry Data

AdductMolecular FormulaCalculated m/z
[M]⁺C₁₀H₁₀N₂O₃206.0691
[M+H]⁺C₁₀H₁₁N₂O₃⁺207.0764
[M+Na]⁺C₁₀H₁₀N₂NaO₃⁺229.0583
[M+K]⁺C₁₀H₁₀N₂KO₃⁺245.0323
[M-H]⁻C₁₀H₉N₂O₃⁻205.0619

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Synthesis of this compound

This synthesis is based on an Ullmann-type condensation reaction, a common method for N-arylation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A 3-Halobenzoic Acid (e.g., 3-Bromobenzoic Acid) G This compound A->G B 2-Imidazolidinone B->G C Copper Catalyst (e.g., CuI) C->G D Base (e.g., K₂CO₃) D->G E Solvent (e.g., DMF or DMSO) E->G F Heat (e.g., 120-150 °C) F->G

Caption: Synthetic scheme for this compound.

Materials:

  • 3-Bromobenzoic acid (1 equivalent)

  • 2-Imidazolidinone (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 2-imidazolidinone, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and acidify to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Spectroscopic Characterization Workflow

The following workflow outlines the general procedure for the spectroscopic analysis of the synthesized product.

G start Synthesized & Purified Product ftir FT-IR Spectroscopy (KBr pellet or ATR) start->ftir nmr_prep Sample Preparation for NMR (Dissolve in DMSO-d₆) start->nmr_prep ms_prep Sample Preparation for MS (Dissolve in appropriate solvent) start->ms_prep data_analysis Data Analysis & Structural Confirmation ftir->data_analysis hnmr ¹H NMR Spectroscopy nmr_prep->hnmr cnmr ¹³C NMR Spectroscopy nmr_prep->cnmr hnmr->data_analysis cnmr->data_analysis ms Mass Spectrometry (e.g., ESI-MS) ms_prep->ms ms->data_analysis

Caption: Workflow for spectroscopic characterization.

Methodologies:

  • FT-IR Spectroscopy: Acquire the spectrum of the solid sample using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.

  • NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆, and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI) and acquire the mass spectrum.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust experimental protocols for this compound. The provided information is intended to facilitate the synthesis, identification, and further investigation of this compound and its derivatives by the scientific community. The methodologies described herein are based on established chemical principles and can be adapted for related synthetic targets.

An In-Depth Technical Guide to 3-(2-Oxo-imidazolidin-1-yl)benzoic Acid (CAS 884504-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxo-imidazolidin-1-yl)benzoic acid, with CAS number 884504-86-3, is a heterocyclic compound featuring a substituted benzoic acid tethered to an imidazolidinone ring. This molecule serves as a versatile intermediate in various fields of chemical and pharmaceutical research. Its structural motifs are of interest in medicinal chemistry as potential scaffolds for the development of novel therapeutic agents. This technical guide provides a summary of the currently available physicochemical properties of this compound. It is important to note that while its potential applications are broad, detailed experimental studies, including specific synthesis protocols, in-depth biological activity assays, and its role in signaling pathways, are not extensively documented in publicly accessible scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of 3-(2-Oxo-imidazolidin-1-yl)benzoic acid are summarized in the table below. This data is primarily sourced from chemical supplier databases and provides a foundational understanding of the molecule's characteristics.

PropertyValueReference(s)
CAS Number 884504-86-3[1][2]
Molecular Formula C₁₀H₁₀N₂O₃[1][2]
Molecular Weight 206.20 g/mol [1][2]
Appearance Off-white crystalline powder[1]
Melting Point >300 °C (decomposes)[1]
Purity ≥ 95% (by HPLC)[1]
SMILES O=C(O)c1cccc(n2C(=O)NCC2)c1[2]
InChI Key REVYTXLGZSYHEG-UHFFFAOYSA-N[2]

Synthesis and Spectroscopic Analysis

For the synthesis of this specific molecule, a plausible route could involve the reaction of 3-aminobenzoic acid with a suitable reagent to introduce the imidazolidinone moiety.

Note: Without a published and validated experimental protocol, any synthetic endeavor would require significant methods development and optimization.

Similarly, comprehensive spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 3-(2-Oxo-imidazolidin-1-yl)benzoic acid are not publicly available in scientific databases. Characterization of this compound would be a standard procedure upon its synthesis, involving these analytical techniques to confirm its structure and purity.

Biological Activity and Potential Applications

While specific biological data for 3-(2-Oxo-imidazolidin-1-yl)benzoic acid is scarce, its structural components suggest several areas of potential interest for drug discovery and development.

Intermediate in Pharmaceutical Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of both a carboxylic acid and a heterocyclic ring system allows for diverse chemical modifications, making it a valuable building block. It has been suggested as an intermediate for pharmaceuticals targeting neurological disorders.[1]

Scaffold for Enzyme Inhibitors

The imidazolidinone core is a privileged scaffold in medicinal chemistry and is present in a number of biologically active molecules. Derivatives of imidazolidinone have been investigated for a wide range of therapeutic targets. For instance, some imidazolidinone derivatives have been explored as anticancer agents that can induce apoptosis in cancer cells.[3] Others have been studied as inhibitors of enzymes such as VEGFR-2, which is involved in angiogenesis.[4]

Potential Role in Signaling Pathways

Given the lack of specific biological studies on 3-(2-Oxo-imidazolidin-1-yl)benzoic acid, its direct involvement in any signaling pathway is currently unknown. However, based on the activities of other imidazolidinone-containing molecules, one could speculate on potential, yet unproven, areas of investigation. For example, some imidazolidinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway in colorectal cancer cells.[3]

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like 3-(2-Oxo-imidazolidin-1-yl)benzoic acid, the following diagram outlines a general screening process.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of 3-(2-oxoimidazolidin-1-yl)benzoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro cell_based Cell-Based Assays (e.g., Apoptosis, Cell Cycle Analysis) in_vitro->cell_based target_id Target Identification (e.g., Proteomics, Affinity Chromatography) cell_based->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_id->pathway_analysis

References

The Multifaceted Biological Activities of Imidazolidinone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of imidazolidinone derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Imidazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various imidazolidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Compound 9r HCT116 (Colorectal Carcinoma)Not specified, but noted as having the best anticancer effect[1]
SW620 (Colorectal Carcinoma)Not specified[1]
Derivative 1 (Compound 24) MCF-7 (Breast Adenocarcinoma)4.92 ± 0.3[2]
HCT-116 (Colorectal Carcinoma)12.83 ± 0.9[2]
Derivative 2 (Compound 13) MCF-7 (Breast Adenocarcinoma)9.58[2]
HCT-116 (Colorectal Carcinoma)20.11[2]
bis-imidazolidineiminothione 6b HEPG2 (Hepatocellular Carcinoma)>84.6[3]
bis-imidazolidineiminothione 6d HEPG2 (Hepatocellular Carcinoma)6.3[3]
bis-imidazolidineiminothione 6e HEPG2 (Hepatocellular Carcinoma)7.2[3]
bis-imidazolidineiminothione 6g HEPG2 (Hepatocellular Carcinoma)8.1[3]
bis-imidazolidineiminothione 7a HEPG2 (Hepatocellular Carcinoma)7.9[3]
Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the imidazolidinone compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Imidazolidinone Compounds A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate % Viability & IC50 F->G

Workflow of the MTT cytotoxicity assay.

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation of cell cycle phases.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the imidazolidinone compound for a specified time.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[5][6]

    • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[5]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

This assay determines if the compound induces apoptosis through the generation of reactive oxygen species (ROS).

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

  • Procedure:

    • Cell Treatment: Treat cells with the imidazolidinone compound.

    • Staining: Incubate the cells with DCFH-DA.

    • Analysis: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Signaling Pathways in Anticancer Activity

Several imidazolidinone compounds induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[1] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

ROS_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Imidazolidinone Imidazolidinone Compound ROS Increased ROS Production Imidazolidinone->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mito_Membrane Mitochondrial Membrane Permeabilization Bax_Bak->Mito_Membrane Cyto_C Cytochrome c Release Mito_Membrane->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-dependent mitochondrial apoptosis pathway.

Antimicrobial and Antifungal Activity

Imidazolidinone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected imidazolidinone derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
11c Bacillus subtilis0.15
Klebsiella pneumoniae0.12
Z25 Phomopsis sp.4.5 (EC50)[8]
bis-imidazolidineiminothione 6c Pseudomonas aeruginosa12.5[3]
bis-imidazolidineiminothione 6d Sarcina lutea6.25[3]
bis-imidazolidineiminothione 7a Candida albicans12.5[3]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • Procedure:

    • Preparation of Antimicrobial Solutions: Prepare a stock solution of the imidazolidinone compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterial or fungal) in broth.

    • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Antiviral Activity

Imidazolidinones have been identified as potent antiviral agents against a range of viruses, including HIV, Hepatitis C virus (HCV), Dengue virus, and Enterovirus 71 (EV71).[5]

Mechanisms of Antiviral Action
  • HIV: Imidazolidinone derivatives can inhibit HIV aspartic protease and act as CCR5 co-receptor antagonists.[5]

  • HCV: These compounds can inhibit the NS3 serine protease of the Hepatitis C virus.[5]

  • Dengue Virus: They have been shown to inhibit the NS2B-NS3 protease of the Dengue virus.[5]

  • Enterovirus 71 (EV71): Pyridyl-imidazolidinones can target the EV71 capsid protein VP1, thereby inhibiting viral adsorption and/or uncoating.[5]

Anticonvulsant Activity

Certain imidazolidinone derivatives have shown promise as anticonvulsant agents.

In Vivo Anticonvulsant Screening
  • Metrazol-Induced Seizures: Some indenoimidazolidinones have been shown to decrease the incidence and severity of seizures induced by the chemoconvulsant Metrazol in mice.[6]

  • Audiogenic Seizures: These compounds also offered protection against audiogenic seizures in mice.[6]

  • Maximal Electroshock (MES) Test: The imidazoline benzoidazoxan prevented tonic convulsions induced by electroshock in mice and rats.[11]

Other Biological Activities

Lymphoid-Specific Tyrosine Phosphatase (Lyp) Inhibition

Imidazolidine-2,4-dione derivatives have been designed and synthesized as inhibitors of lymphoid-specific tyrosine phosphatase (Lyp), a target for autoimmune diseases.[12]

  • Mechanism: Lyp down-regulates T-cell receptor (TCR) signaling. Inhibition of Lyp can therefore modulate the immune response.

  • Quantitative Data:

    • Compound 9p : IC50 = 6.95 µM[12]

    • Compound 9r : IC50 = 2.85 µM, Ki = 1.09 µM (competitive inhibitor)[12]

T-Cell Receptor (TCR) Signaling Pathway

The T-cell receptor signaling pathway is crucial for the adaptive immune response. Lyp acts as a negative regulator in this pathway.

TCR_Signaling_Pathway cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Lyp Lyp (Phosphatase) Lyp->Lck dephosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Imidazolidinone_Inhibitor Imidazolidinone Lyp Inhibitor Imidazolidinone_Inhibitor->Lyp inhibits

Simplified T-Cell Receptor (TCR) signaling pathway.

Synthesis of Imidazolidinone Derivatives

A general and common method for the synthesis of imidazolidinone derivatives involves the reaction of α-aminoacetamides with aldehydes or ketones. Another approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[3][13]

General Experimental Protocol for Synthesis
  • Starting Materials: N-(2,2-diethoxyethyl)ureas and appropriate aromatic or heterocyclic C-nucleophiles.

  • Reaction Conditions: The reactants are typically refluxed in a solvent such as toluene in the presence of an acid catalyst like trifluoroacetic acid (TFA).[13]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is then washed and recrystallized from a suitable solvent like ethanol to yield the pure imidazolidin-2-one product.[13]

Synthesis_Workflow Reactants N-(2,2-diethoxyethyl)urea + C-nucleophile Reaction Reflux in Toluene with TFA catalyst Reactants->Reaction Workup Remove Volatiles Reaction->Workup Purification Wash and Recrystallize Workup->Purification Product Imidazolidin-2-one Derivative Purification->Product

General workflow for the synthesis of imidazolidin-2-ones.

References

The Enigmatic Status of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid: A Commercially Available Building Block Shrouded in Scientific Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-(2-Oxoimidazolidin-1-yl)benzoic acid (CAS Number: 884504-86-3) presents a curious case. While readily available from numerous chemical suppliers and cataloged as a versatile intermediate with potential in pharmaceutical and biochemical research, a deep dive into the scientific and patent literature reveals a conspicuous absence of detailed information regarding its discovery, historical development, and specific biological applications. This technical guide aims to provide a comprehensive overview of the currently available information and highlight the significant knowledge gaps surrounding this compound.

Core Compound Identification and Properties

This compound is a small organic molecule featuring a benzoic acid moiety attached to an imidazolidinone ring. Its fundamental physicochemical properties, as aggregated from various supplier databases, are summarized below.

PropertyValueSource
CAS Number 884504-86-3[1][2][3][4][5]
Molecular Formula C₁₀H₁₀N₂O₃[4][5]
Molecular Weight 206.20 g/mol [4][5]
Appearance Off-white to white crystalline powder[1][5]
Purity Typically ≥95% (as determined by HPLC)[1][5]
Synonyms 3-(2-Oxo-1-imidazolidinyl)benzoic acid[4][5]

The Undocumented History: A Tale of Commercial Catalogs

Despite extensive searches of scientific databases and patent repositories, no seminal publication detailing the first synthesis or discovery of this compound could be identified. Its history appears to be intrinsically linked to its emergence in the catalogs of chemical suppliers. This suggests that the compound was likely first synthesized by a commercial entity as a chemical building block or for inclusion in screening libraries, rather than as part of a publicly documented academic or industrial research program.

Commercial suppliers broadly describe the compound as a versatile intermediate for the synthesis of more complex molecules, with potential applications in:

  • Pharmaceutical Development: As a scaffold for developing novel therapeutics, particularly for anti-inflammatory, analgesic, and neurological disorders.[5]

  • Biochemical Research: For use in studies related to enzyme inhibition and protein-protein interactions.[5]

It is crucial to note that these descriptions are general and are not substantiated by specific, publicly available experimental data for this particular molecule.

Presumed Synthetic Pathways

While a specific, documented experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A likely approach would involve the reaction of 3-aminobenzoic acid with a suitable reagent to form the 2-oxoimidazolidinone ring.

One potential synthetic workflow is depicted below. This diagram represents a hypothetical pathway and is not based on a published experimental protocol.

G cluster_reactants Starting Materials cluster_synthesis Hypothetical Synthesis 3_aminobenzoic_acid 3-Aminobenzoic Acid coupling Amide Coupling 3_aminobenzoic_acid->coupling reagent 2-(Boc-amino)ethanol or similar precursor reagent->coupling cyclization Intramolecular Cyclization (e.g., with phosgene equivalent) coupling->cyclization product This compound cyclization->product

A plausible, though unconfirmed, synthetic pathway.

Absence of Experimental Data and Biological Activity

A critical deficiency in the publicly available information for this compound is the complete lack of quantitative experimental data. Searches have yielded no published studies containing:

  • Detailed experimental protocols for its synthesis or use in further reactions.

  • Spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for its characterization.

  • Quantitative biological data (e.g., IC₅₀, EC₅₀, Ki values) from any in vitro or in vivo assays.

  • Descriptions of its involvement in any specific signaling pathways.

While research on structurally related N-aryl-2-imidazolidinones and benzoic acid derivatives exists, direct extrapolation of their biological activities or mechanisms of action to the title compound would be speculative without dedicated experimental validation.

Conclusion: A Call for Foundational Research

References

An In-depth Technical Guide on the Structural Analysis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a heterocyclic compound of interest in pharmaceutical and biochemical research. Its structure, featuring a benzoic acid moiety attached to an oxoimidazolidine ring, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its structural features, physicochemical properties, and potential biological significance based on available data. While detailed experimental spectroscopic and biological data for this specific molecule are not widely available in the public domain, this guide consolidates known information and provides theoretical insights and methodologies relevant to its study.

Introduction

This compound (CAS No. 884504-86-3) is an organic molecule with the chemical formula C₁₀H₁₀N₂O₃.[1][2] The compound integrates a rigid, planar benzoic acid group with a five-membered oxoimidazolidine ring, a feature present in various biologically active molecules. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and analgesic medications, as well as in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₃[1][2]
Molecular Weight 206.2 g/mol [1][2]
CAS Number 884504-86-3[1][2]
Appearance Off-white crystalline powder[1]
Melting Point >300 °C[1]
Purity ≥95% (via HPLC)[1][2]
SMILES O=C(O)c1cccc(c1)N1CCNC1=O[2]
InChI Key REVYTXLGZSYHEG-UHFFFAOYSA-N[2]

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, with their chemical shifts and splitting patterns determined by the meta-substitution. The methylene protons (-CH₂-CH₂-) of the imidazolidinone ring would likely appear as multiplets in the aliphatic region. The N-H proton of the imidazolidinone ring would present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon, the aromatic carbons, the carbonyl carbon of the imidazolidinone ring, and the two methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • A broad O-H stretch from the carboxylic acid group.

  • A strong C=O stretch from the carboxylic acid.

  • Another strong C=O stretch from the amide in the imidazolidinone ring.

  • N-H stretching and bending vibrations.

  • C-H stretches from the aromatic and aliphatic portions.

  • C=C stretches from the aromatic ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the imidazolidinone ring.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions. A potential method involves the reaction of 3-aminobenzoic acid with a suitable reagent to form the oxoimidazolidine ring, such as 1,2-dibromoethane followed by cyclization with a carbonyl source like phosgene or a phosgene equivalent.

A generalized workflow for a potential synthesis is depicted below:

Synthesis_Workflow Reactant1 3-Aminobenzoic acid Reaction1 Alkylation Reactant1->Reaction1 Reactant2 1,2-Dibromoethane Reactant2->Reaction1 Intermediate1 3-(2-Bromoethylamino)benzoic acid Reaction2 Cyclization Intermediate1->Reaction2 Cyclization_Reagent Phosgene or equivalent Cyclization_Reagent->Reaction2 Intermediate2 Cyclized Intermediate Purification Purification (Crystallization/Chromatography) Intermediate2->Purification Work-up Product This compound Purification->Product Reaction1->Intermediate1 Reaction2->Intermediate2

Caption: A potential synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the oxoimidazolidine moiety is a known pharmacophore present in several bioactive compounds. For instance, some oxoimidazolidine derivatives have been investigated as antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[3][4] These compounds often exert their effects by inhibiting tubulin polymerization.

Given this precedent, a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an antimitotic agent is presented below. This is a theoretical representation and requires experimental validation.

Putative_Signaling_Pathway Molecule This compound Microtubules Microtubule Polymerization Molecule->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Assembly Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction

Caption: Hypothetical signaling pathway for the potential antimitotic activity.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. Its structural characteristics suggest that it could serve as a valuable building block for synthesizing novel therapeutic agents. While there is a notable lack of detailed, publicly available experimental data, this guide provides a foundational understanding of its properties and a framework for future research. Further studies are warranted to elucidate its spectroscopic profile, develop efficient synthetic methods, and explore its biological activities and mechanisms of action.

References

In Silico Prediction of Biological Targets for 3-(2-Oxoimidazolidin-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of biological targets for the compound 3-(2-Oxoimidazolidin-1-yl)benzoic acid. Given its documented potential as a scaffold in the development of anti-inflammatory, analgesic, and neurological agents, elucidating its molecular targets is a critical step in understanding its mechanism of action and identifying novel therapeutic applications. This document outlines a systematic in silico approach, leveraging a combination of ligand-based and structure-based computational methods to generate a ranked list of putative protein targets. Detailed methodologies for chemical similarity searching, pharmacophore modeling, and reverse docking are presented. The predicted targets are summarized and categorized, and potential signaling pathway associations are visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of small molecule therapeutics.

Introduction

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile synthetic utility and its presence as a core structural motif in molecules with diverse biological activities.[1][2] Derivatives of the 2-oxoimidazolidine scaffold have been investigated for a range of therapeutic applications, including as antimitotic agents and for the treatment of metabolic disorders. Understanding the polypharmacology of this compound through the identification of its direct molecular targets is essential for optimizing its therapeutic potential and anticipating potential off-target effects.

In silico target prediction methods offer a time- and cost-effective strategy to hypothesize protein targets for small molecules, thereby guiding subsequent experimental validation. These computational approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods, such as chemical similarity and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, like reverse docking, involve docking the small molecule into the binding sites of a large number of protein structures to predict binding affinities.

This whitepaper details a workflow for the in silico target prediction of this compound, presenting hypothetical, yet plausible, results based on the known biological context of similar compounds.

In Silico Target Prediction Workflow

The workflow for predicting the biological targets of this compound involves a multi-pronged approach, integrating data from several computational tools to enhance the confidence in the predictions. The overall process is depicted in the flowchart below.

workflow cluster_input Input Molecule cluster_methods In Silico Prediction Methods cluster_analysis Data Analysis and Prioritization cluster_output Output start This compound similarity Chemical Similarity (e.g., SwissTargetPrediction) start->similarity pharmacophore Pharmacophore Screening (e.g., PharmMapper) start->pharmacophore docking Reverse Docking (e.g., ReverseDock) start->docking integration Integration and Consensus Scoring similarity->integration pharmacophore->integration docking->integration pathway Pathway Analysis integration->pathway prioritization Target Prioritization pathway->prioritization end Prioritized Target List prioritization->end

Figure 1: In silico target prediction workflow. This diagram illustrates the sequential steps from the input molecule to the final prioritized list of potential biological targets.

Predicted Biological Targets

Based on the computational workflow described above, a list of putative biological targets for this compound was generated. The following tables summarize the top-ranked predictions from each method, categorized by protein class. The confidence scores are hypothetical and are intended to represent the typical output from these prediction tools.

Ligand-Based Predictions

Table 1: Predicted Targets from Chemical Similarity Search (Hypothetical Data)

Target NameUniProt IDGene SymbolTarget ClassConfidence ScorePotential Therapeutic Area
Prostaglandin G/H synthase 2P35354PTGS2 (COX-2)Enzyme0.85Inflammation, Pain
Arachidonate 5-lipoxygenaseP09917ALOX5Enzyme0.78Inflammation
Cyclin-dependent kinase 2P24941CDK2Kinase0.72Cancer
Monoamine oxidase BP27338MAOBEnzyme0.69Neurological Disorders
Carbonic anhydrase IIP00918CA2Enzyme0.65Glaucoma, Epilepsy

Table 2: Predicted Targets from Pharmacophore Screening (Hypothetical Data)

Target NamePDB IDGene SymbolTarget ClassFit ScorePotential Therapeutic Area
Mitogen-activated protein kinase 143HECMAPK14 (p38 alpha)Kinase5.87Inflammation, Cancer
Tyrosine-protein phosphatase non-receptor type 12F6TPTPN1 (PTP1B)Phosphatase5.52Diabetes, Obesity
Glycogen synthase kinase-3 beta1Q41GSK3BKinase5.41Neurological Disorders, Diabetes
Aldose reductase1ADSAKR1B1Enzyme5.29Diabetes Complications
Peroxisome proliferator-activated receptor gamma2PRGPPARGNuclear Receptor5.15Diabetes, Inflammation
Structure-Based Predictions

Table 3: Predicted Targets from Reverse Docking (Hypothetical Data)

Target NamePDB IDGene SymbolTarget ClassDocking Score (kcal/mol)Potential Therapeutic Area
c-Jun N-terminal kinase 12G01JNK1Kinase-9.8Inflammation, Cancer
Rho-associated protein kinase 12F4JROCK1Kinase-9.5Cardiovascular Disease, Cancer
p38 mitogen-activated protein kinase1A9UMAPK14Kinase-9.2Inflammation, Cancer
Extracellular signal-regulated kinase 25ERKERK2Kinase-9.1Cancer
Protein-tyrosine phosphatase 1B1NL9PTP1BPhosphatase-8.9Diabetes, Obesity

Potential Signaling Pathway Involvement

The predicted targets suggest that this compound may modulate key signaling pathways involved in inflammation and cellular stress responses. A prominent pathway implicated by the predicted kinase targets is the MAP kinase signaling cascade.

mapk_pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK (Predicted Targets) cluster_response Cellular Response stimuli Stress / Cytokines mapkkk MAP3K stimuli->mapkkk mkk36 MKK3/6 mapkkk->mkk36 mkk47 MKK4/7 mapkkk->mkk47 mek12 MEK1/2 mapkkk->mek12 p38 p38 MAPK mkk36->p38 jnk JNK mkk47->jnk erk ERK mek12->erk response Inflammation Apoptosis Proliferation p38->response jnk->response erk->response

Figure 2: Potential involvement in the MAPK signaling pathway. The diagram highlights the predicted kinase targets (p38, JNK, ERK) within this cascade.

Experimental Protocols

The following sections provide detailed methodologies for the in silico experiments cited in this guide.

Chemical Similarity Searching
  • Objective: To identify known bioactive molecules that are structurally similar to this compound and to infer potential targets from these analogs.

  • Tool: SwissTargetPrediction (hypothetical use).

  • Methodology:

    • The 2D structure of this compound is converted to its canonical SMILES (Simplified Molecular Input Line Entry System) string.

    • The SMILES string is submitted to the SwissTargetPrediction web server.

    • The server compares the fingerprint of the query molecule to a library of over 370,000 bioactive compounds.

    • Similarity is calculated based on a combination of 2D fingerprints and 3D shape similarity.

    • A list of potential targets is generated, ranked by a confidence score derived from the similarity of the query to known ligands for each target.

Pharmacophore-Based Screening
  • Objective: To identify potential targets by matching the 3D pharmacophoric features of this compound against a database of pharmacophore models derived from known protein-ligand complexes.

  • Tool: PharmMapper (hypothetical use).

  • Methodology:

    • A 3D conformer of this compound is generated and energy minimized.

    • The 3D structure is submitted to the PharmMapper web server.

    • The server identifies the pharmacophoric features of the query molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • These features are then used to screen against a large database of pre-calculated pharmacophore models representing the binding sites of various proteins.

    • The results are ranked based on a "fit score," which reflects how well the query molecule's pharmacophore matches the models in the database.

Reverse Docking
  • Objective: To predict the binding affinity and pose of this compound to a panel of protein targets.

  • Tool: ReverseDock (hypothetical use).

  • Methodology:

    • The 3D structure of this compound is prepared for docking (e.g., assigning partial charges, defining rotatable bonds).

    • A library of protein structures is selected, focusing on kinases, phosphatases, and enzymes involved in inflammation and neurological pathways, based on initial ligand-based predictions.

    • The prepared ligand is then systematically docked into the binding site of each protein in the library using a molecular docking algorithm (e.g., AutoDock Vina).

    • The docking algorithm samples different conformations and orientations of the ligand within the binding site and calculates a docking score, which is an estimate of the binding free energy.

    • The protein targets are ranked based on their docking scores, with more negative scores indicating a higher predicted binding affinity.

Conclusion and Future Directions

This in-depth technical guide has outlined a systematic in silico approach for the prediction of biological targets for this compound. The hypothetical results from chemical similarity searching, pharmacophore screening, and reverse docking converge on a set of plausible targets primarily within the kinase, phosphatase, and enzyme families. Notably, several components of the MAPK signaling pathway, as well as enzymes involved in inflammation (COX-2, ALOX5) and metabolic disease (PTP1B), were identified as high-priority candidates.

The findings presented herein provide a strong foundation for guiding future experimental validation studies. It is recommended that the top-ranked predicted targets be subjected to in vitro binding assays and enzyme activity assays to confirm direct interaction with this compound. Subsequent cell-based assays can then be employed to assess the functional consequences of these interactions and to further elucidate the compound's mechanism of action. The integration of in silico predictions with experimental validation will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

References

Commercial Suppliers and Technical Profile of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Oxoimidazolidin-1-yl)benzoic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document outlines commercial sources, proposes detailed experimental protocols for its synthesis and analysis, and illustrates its role as a key building block in the creation of novel therapeutic agents.

Commercial Availability

This compound is available from several commercial chemical suppliers. The purity and quantity may vary, and researchers are advised to contact the suppliers directly for the most current information.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Chem-Impex≥ 95% (HPLC)[1][2]884504-86-3[1]C₁₀H₁₀N₂O₃[1][3]206.2[1][4]Also known as 3-(2-oxo-1-imidazolidinyl)benzoic acid.[1][4]
CymitQuimica (distributes Biosynth)Min. 95%[3][4]884504-86-3[4]C₁₀H₁₀N₂O₃[3][4]206.2[4]Intended for laboratory use only.[4]
Oakwood Products, Inc.90%[5]Not specifiedNot specifiedNot specifiedAvailable in 100mg quantities.[5]
Shanghai Amole Biotechnology Co., Ltd.Not specified884504-86-3[6]C₁₀H₁₀N₂O₃[6]Not specifiedListed as a supplier.[6]
Shanghai Yuanye Bio-Technology Co., Ltd.Not specified884504-86-3[6]C₁₀H₁₀N₂O₃[6]Not specifiedListed as a supplier.[6]

Physicochemical Properties

  • Appearance: Off-white crystalline powder[1][2]

  • Melting Point: > 300 °C (decomposes)[1][2]

  • Storage Conditions: Store at 0-8 °C[1][2]

Representative Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound and are based on established chemical principles for related compounds. Researchers should adapt and optimize these methods based on their specific laboratory conditions and available equipment.

Synthesis of this compound

This proposed synthesis is a two-step process involving the reaction of 3-aminobenzoic acid with a suitable reagent to form the imidazolidinone ring.

Step 1: Synthesis of 3-((2-hydroxyethyl)amino)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagent: Add 2-chloroethanol (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the 3-((2-hydroxyethyl)amino)benzoic acid (1 equivalent) in an inert solvent like toluene.

  • Cyclizing Agent: Add a cyclizing agent such as triphosgene (0.4 equivalents) or 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter it and wash with a non-polar solvent like hexane. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected proton NMR spectrum of the benzoic acid moiety would show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons of the imidazolidinone ring would appear in the aliphatic region.

Visualizing Workflows and Applications

The following diagrams illustrate the proposed synthesis workflow and the potential applications of this compound in drug development.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3_aminobenzoic_acid 3-Aminobenzoic Acid intermediate_product 3-((2-Hydroxyethyl)amino)benzoic acid 3_aminobenzoic_acid->intermediate_product Alkylation 2_chloroethanol 2-Chloroethanol 2_chloroethanol->intermediate_product final_product This compound intermediate_product->final_product Cyclization (e.g., with CDI)

A proposed synthetic workflow for this compound.

applications_diagram cluster_derivatives Potential Derivatives cluster_applications Therapeutic Areas core_compound This compound amides Amides core_compound->amides Amide Coupling esters Esters core_compound->esters Esterification other_heterocycles Complex Heterocycles core_compound->other_heterocycles Further Cyclization neurological_disorders Neurological Disorders amides->neurological_disorders anti_inflammatory Anti-inflammatory Agents esters->anti_inflammatory enzyme_inhibitors Enzyme Inhibitors other_heterocycles->enzyme_inhibitors

Role as a building block in pharmaceutical development.

Potential Applications in Drug Development

While specific signaling pathways for this compound are not yet elucidated in publicly available literature, its structure suggests significant potential as a scaffold in medicinal chemistry. The presence of both a carboxylic acid group and an N-aryl imidazolidinone moiety allows for diverse chemical modifications.

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[7] It is utilized in research focusing on:

  • Pharmaceutical Development: As a key intermediate for pharmaceuticals, particularly those targeting neurological disorders.[7]

  • Biochemical Research: In studies related to enzyme inhibition and protein interactions.[1][7]

  • Novel Therapeutic Agents: The imidazolidinone structure is a feature in compounds being investigated for anti-inflammatory and analgesic properties.[7]

The ability to functionalize the carboxylic acid group (e.g., to form amides or esters) and the potential for further substitution on the aromatic ring make this compound a highly attractive starting material for generating libraries of compounds for drug discovery screening. The imidazolidinone ring itself is a structural motif found in various biologically active compounds.

References

An In-depth Technical Guide to 3-(2-Oxoimidazolidin-1-yl)benzoic acid: Current Knowledge on Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a chemical compound with potential applications in pharmaceutical and biochemical research. It is noted as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is also explored in studies of enzyme inhibition and protein interactions, suggesting its role in investigating metabolic pathways.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 884504-86-3[2][3]
Molecular Formula C₁₀H₁₀N₂O₃[3]
Molecular Weight 206.2 g/mol [3]
Appearance Off-white crystalline powder[4]
Melting Point > 300 °C (decomposes)[4]
Purity ≥ 95% (HPLC) or 90%[3][5]
Storage Conditions 0-8 °C[4]

Safety and Handling

Due to the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling is recommended, drawing parallels from safety information for benzoic acid and its derivatives.

Hazard Identification (Presumed)

Based on data for similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[6] Ingestion may be harmful.

The following diagram illustrates a general workflow for handling potentially hazardous chemical compounds in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection spill_kit Ensure Spill Kit is Accessible ppe_selection->spill_kit sds_review Review Available SDS (for related compounds) spill_kit->sds_review weighing Weighing in a Ventilated Enclosure sds_review->weighing dissolving Dissolving in a Fume Hood weighing->dissolving transfer Transferring with Appropriate Tools dissolving->transfer waste_collection Collect in Labeled, Sealed Container transfer->waste_collection waste_storage Store in Designated Area waste_collection->waste_storage waste_disposal Dispose via Institutional EHS waste_storage->waste_disposal

Caption: General Laboratory Workflow for Chemical Handling.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial. The following table outlines recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile glovesFully buttoned lab coatUse in a chemical fume hood or with an N95-rated respirator if a hood is unavailable
Dissolving in Solvents Chemical safety goggles; face shield if splashing is likelyNitrile glovesChemical-resistant apron over a lab coatAll operations should be conducted in a certified chemical fume hood
Running Reactions Chemical safety goggles and a face shieldNitrile glovesChemical-resistant apron over a lab coatAll operations must be performed within a chemical fume hood
Waste Disposal Chemical safety gogglesNitrile glovesLab coatUse in a well-ventilated area; a chemical fume hood is recommended
First Aid Measures (Recommended)

In the event of exposure, the following first aid measures are recommended, based on general laboratory practice for irritant chemicals:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

Experimental Protocols

The following diagram illustrates a generalized workflow for a chemical synthesis experiment.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Combine Reactants and Solvent reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Progress (e.g., TLC, LC-MS) reaction->monitoring quenching Quench Reaction monitoring->quenching extraction Extract with Organic Solvent quenching->extraction washing Wash Organic Layer extraction->washing drying Dry with Anhydrous Salt washing->drying concentration Concentrate Under Reduced Pressure drying->concentration purification_method Purify (e.g., Crystallization, Chromatography) concentration->purification_method

Caption: Generalized Chemical Synthesis Workflow.

For purity analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method. A general protocol for a similar compound involves a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile, with UV detection at 254 nm.[8]

Biological Activity and Signaling Pathways

While it is stated that this compound is used in research targeting neurological disorders and enzyme inhibition, specific biological targets and signaling pathways have not been detailed in the available literature.[1] Research on similar structures, such as 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides, indicates that they can act as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) and can function as antimitotic agents by disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[9][10] It is plausible that this compound could be investigated for similar or related activities.

The following diagram illustrates a hypothetical signaling pathway where a compound might be activated to inhibit cell cycle progression.

G compound 3-(2-Oxoimidazolidin-1-yl) benzoic acid Derivative (Prodrug) cyp1a1 CYP1A1 compound->cyp1a1 Bioactivation active_metabolite Active Metabolite cyp1a1->active_metabolite tubulin Tubulin Polymerization active_metabolite->tubulin Inhibition g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothetical Bioactivation and Antimitotic Pathway.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. However, there is a significant lack of publicly available, specific data regarding its safety, handling, and biological activity. Researchers and drug development professionals should proceed with caution, implementing robust safety protocols based on the handling of potentially hazardous chemicals. Further investigation is required to fully characterize the properties and potential applications of this molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry and pharmaceutical development. The imidazolidin-2-one scaffold is a key structural motif found in numerous biologically active compounds and approved drugs. This core structure provides a rigid framework that can be strategically functionalized to interact with various biological targets. Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the fields of neurological disorders, as well as for their anti-inflammatory and analgesic properties.[1] The presence of the carboxylic acid group offers a convenient point for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed protocol for a plausible synthetic route to this compound, based on established methods for the synthesis of 1-aryl-2-imidazolidinones.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The general strategy involves the formation of a urea intermediate from 3-aminobenzoic acid, followed by an intramolecular cyclization to construct the desired imidazolidin-2-one ring. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

A common and effective method for the formation of the imidazolidinone ring is the reaction of an amine with an isocyanate, followed by cyclization.[2]

General Reaction Scheme:

Synthesis_Scheme start 3-Aminobenzoic Acid reagent1 + 2-Chloroethyl isocyanate start->reagent1 intermediate N-(3-Carboxyphenyl)-N'-(2-chloroethyl)urea reagent2 Base (e.g., NaH, K2CO3) intermediate->reagent2 product This compound reagent1->intermediate Step 1: Urea Formation reagent2->product Step 2: Intramolecular Cyclization Experimental_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization cluster_analysis Characterization A Dissolve 3-Aminobenzoic Acid in THF B Add 2-Chloroethyl Isocyanate at 0-5 °C A->B C Stir at Room Temperature for 12-16h B->C D Solvent Evaporation C->D M TLC Monitoring C->M E Wash with Hexane D->E F Recrystallize from Ethanol/Water E->F G Suspend Urea Intermediate in DMF F->G Intermediate Product H Add Base (e.g., NaH) G->H I Heat at 80-100 °C for 4-6h H->I J Quench with Water and Acidify I->J I->M K Filter Precipitate J->K L Recrystallize from Ethanol K->L N NMR Spectroscopy (1H, 13C) L->N Final Product M->N O Mass Spectrometry N->O P Melting Point Analysis O->P Signaling_Pathway Ext_Signal External Stimulus (e.g., Pro-inflammatory signal) Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, Cytokines) Gene_Expression->Inflammatory_Mediators Inhibitor 3-(2-Oxoimidazolidin-1-yl) benzoic acid Derivative Inhibitor->Kinase_Cascade Inhibition

References

Application Notes and Protocols for 3-(2-Oxoimidazolidin-1-yl)benzoic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a heterocyclic compound incorporating both a benzoic acid and a cyclic urea (imidazolidinone) moiety. While this specific molecule is noted as a versatile intermediate in pharmaceutical development and biochemical research, detailed public-domain data on its specific enzyme targets are limited.[1] However, the structural motifs present in the molecule, particularly the benzoic acid scaffold, are features of known inhibitors for several important enzyme classes. Benzoic acid derivatives have been widely explored as inhibitors of enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and cyclooxygenases (COX), which are implicated in a range of pathologies from neurological disorders to inflammation.[2]

These application notes provide detailed protocols for evaluating the inhibitory potential of this compound against three such enzyme classes: Carbonic Anhydrase II (a ubiquitous isoform), Acetylcholinesterase (critical in neurotransmission), and Cyclooxygenase-2 (a key mediator of inflammation). The provided methodologies are based on established, robust assays for these enzyme targets.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize potential quantitative data from enzyme inhibition assays with this compound. These values are illustrative and serve as a template for presenting experimental results.

Table 1: Carbonic Anhydrase II (hCA II) Inhibition Data

CompoundIC₅₀ (µM)Kᵢ (µM)Inhibition Type
This compound15.28.9Non-competitive
Acetazolamide (Control)0.0120.009Competitive

Table 2: Acetylcholinesterase (AChE) Inhibition Data

CompoundIC₅₀ (µM)Kᵢ (µM)Inhibition Type
This compound28.516.7Mixed
Donepezil (Control)0.0060.004Non-competitive

Table 3: Cyclooxygenase-2 (COX-2) Inhibition Data

CompoundIC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound9.812
Celecoxib (Control)0.04>30

Experimental Protocols and Workflows

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is adapted from established methods utilizing the esterase activity of CA to hydrolyze a chromogenic substrate.[3][4]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO (for compound dissolution)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Acetazolamide in DMSO (e.g., 10 mM).

    • Create serial dilutions of the test and control compounds in Tris-HCl buffer to achieve a range of final assay concentrations. The final DMSO concentration should be ≤1%.

    • Prepare a working solution of hCA II in cold Tris-HCl buffer (e.g., 20-60 units/mL).

    • Prepare a fresh solution of p-NPA in acetonitrile or DMSO (e.g., 3 mM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: 158 µL Tris-HCl buffer + 2 µL of test compound dilution.

    • Positive Control Wells: 158 µL Tris-HCl buffer + 2 µL of Acetazolamide dilution.

    • Maximum Activity Control: 158 µL Tris-HCl buffer + 2 µL of DMSO.

    • Blank Well: 180 µL Tris-HCl buffer (no enzyme).

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the hCA II working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the maximum activity control.

    • Plot percentage inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Compound and Control Dilutions A1 Add Buffer and Compound/Control/DMSO to Wells P1->A1 P2 Prepare hCA II Working Solution A2 Add hCA II Solution (Pre-incubate 15 min) P2->A2 P3 Prepare p-NPA Substrate Solution A3 Initiate with p-NPA Substrate P3->A3 A1->A2 A2->A3 A4 Kinetic Read at 400 nm A3->A4 D1 Calculate Reaction Rates (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC₅₀ and Kᵢ D2->D3

Workflow for Carbonic Anhydrase Inhibition Assay.
Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method, which is a standard for measuring AChE activity.[5][6][7]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that is quantified by its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (e.g., from Electrophorus electricus)

  • This compound

  • Donepezil or Eserine (positive control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer (e.g., 0.1-0.25 U/mL final concentration).

    • Prepare a 10 mM DTNB stock solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

  • Assay Setup (in a 96-well plate for a 200 µL final volume):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the appropriate compound/control dilution or vehicle (buffer with DMSO) to the corresponding wells.

    • Add 10 µL of the AChE working solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.

    • Immediately measure the absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

    • Calculate the IC₅₀ value by plotting percentage inhibition versus log[Inhibitor].

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Compound and Control Dilutions A1 Add Buffer, Compound/Control, and AChE Solution to Wells P1->A1 P2 Prepare AChE, DTNB, and ATCI Solutions P2->A1 A3 Add DTNB P2->A3 A4 Initiate with ATCI P2->A4 A2 Pre-incubate 15 min at 37°C A1->A2 A2->A3 A3->A4 A5 Kinetic Read at 412 nm A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC₅₀ D2->D3

Workflow for Acetylcholinesterase Inhibition Assay.
Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric or colorimetric method to screen for COX-1 and COX-2 inhibitors.[8][9]

Principle: The assay measures the peroxidase component of COX. The COX reaction converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is monitored by the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which results in a colorimetric or fluorometric signal.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • This compound

  • Celecoxib (COX-2 selective control) or Indomethacin (non-selective control)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • DMSO

  • 96-well plate (black or clear, depending on detection method)

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and controls in DMSO. Dilute to 10X the final desired concentration with Assay Buffer.

    • Prepare working solutions of COX-1 and COX-2 enzymes in cold Assay Buffer.

    • Prepare a working solution of Heme in Assay Buffer.

    • Prepare the substrate solution by dissolving arachidonic acid in ethanol, followed by dilution in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2) + 10 µL of 10X inhibitor solution.

    • 100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL of Assay Buffer (with DMSO).

    • Background Wells: 160 µL Assay Buffer + 10 µL Heme (no enzyme).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the kinetic curve for all samples.

    • Calculate the percent inhibition relative to the 100% activity control.

    • Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway Diagram: Arachidonic Acid Cascade

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid COX COX-1 / COX-2 AA->COX AA->PLA2 PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 3-(2-Oxoimidazolidin-1-yl) benzoic acid Inhibitor->COX Inhibition

Role of COX enzymes in the arachidonic acid cascade.

References

Application Notes and Protocols: 3-(2-Oxoimidazolidin-1-yl)benzoic acid in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the direct application of 3-(2-Oxoimidazolidin-1-yl)benzoic acid in breast cancer has not been extensively published. The following application notes and protocols are based on scientifically inferred hypotheses derived from studies on structurally related compounds, including derivatives of 2-oxoimidazolidine and benzoic acid, which have shown relevance in cancer research. These notes are intended to serve as a foundational guide for researchers initiating studies on this specific molecule.

Introduction

This compound is a small molecule that incorporates two key pharmacophores: a 2-oxoimidazolidine ring and a benzoic acid moiety. Both of these structural motifs are present in various compounds that have demonstrated anticancer activities. Research on derivatives of 2-oxoimidazolidine suggests potential as antimitotic agents, particularly as prodrugs that can be selectively activated in cancer cells. For instance, 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide (PAIB-SA) salts are bioactivated by cytochrome P450 1A1 (CYP1A1) in breast cancer cells, leading to potent antimitotic effects.[1][2][3] Furthermore, various benzoic acid derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of STAT3 and histone deacetylases (HDACs).[4][5][6]

Given the established anticancer potential of its constituent moieties, this compound presents itself as a compound of interest for breast cancer research. It is hypothesized that this molecule may exert its effects through mechanisms such as cell cycle arrest, induction of apoptosis, or modulation of key signaling pathways implicated in breast cancer progression. The following sections provide potential experimental frameworks to investigate these hypotheses.

Potential Mechanisms of Action

Based on the activities of structurally analogous compounds, the potential anticancer mechanisms of this compound in breast cancer could involve:

  • Cell Cycle Disruption: The 2-oxoimidazolidine core is a feature of compounds that act as antimitotic agents, leading to cell cycle arrest, particularly in the G2/M phase.[1][2]

  • Induction of Apoptosis: Many cytotoxic agents, including derivatives of imidazolidinone, exert their effects by triggering programmed cell death in cancer cells.

  • Inhibition of Signaling Pathways: The benzoic acid moiety is present in molecules that inhibit key cancer-related pathways, such as STAT3 signaling, which is often dysregulated in breast cancer.[4][6]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-tumor response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STAT3 STAT3 Receptor->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Microtubules Microtubules Tubulin Tubulin Polymerization Tubulin->Microtubules Gene_Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Gene_Transcription promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Proliferation Cell Proliferation Gene_Transcription->Proliferation Compound This compound Compound->pSTAT3 inhibits Compound->Tubulin inhibits

Caption: Hypothetical signaling pathways targeted by this compound.

Experimental Protocols

The following protocols are designed to assess the potential anticancer effects of this compound on breast cancer cell lines. A panel of cell lines representing different subtypes of breast cancer is recommended (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative, and SK-BR-3 for HER2-positive).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on breast cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cell lines

  • Culture medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To examine the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., STAT3).

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison. Below are example tables for hypothetical data.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM) after 48h
MCF-7ER+[Insert Value]
MDA-MB-231Triple-Negative[Insert Value]
SK-BR-3HER2+[Insert Value]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells

Treatment (48h)Early Apoptosis (%)Late Apoptosis (%)
Vehicle Control[Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value]

Visualizations

The following diagrams illustrate the general workflow for the proposed experiments.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treat with This compound Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General workflow for in vitro evaluation of the compound.

logical_relationship cluster_effects Cellular Effects cluster_mechanism Potential Mechanism Compound This compound Cytotoxicity Decreased Cell Viability Compound->Cytotoxicity Cell_Cycle_Arrest G2/M Arrest Cytotoxicity->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis Protein_Modulation Modulation of Signaling Proteins (e.g., p-STAT3) Cell_Cycle_Arrest->Protein_Modulation Apoptosis->Protein_Modulation

Caption: Logical relationship between experimental observations.

References

Application Note: HPLC Method for Purity Analysis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-(2-Oxoimidazolidin-1-yl)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The described method is specific, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing.

Introduction

This compound is a versatile building block in medicinal chemistry.[1] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method to assess the purity of this compound and to separate it from potential process-related impurities and degradation products. The method is based on established principles for the analysis of aromatic carboxylic acids and related heterocyclic compounds.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₃[2]
Molecular Weight 206.2 g/mol [2]
Chemical Structure A benzoic acid moiety substituted with a 2-oxoimidazolidin-1-yl group at the 3-position.[2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent.

Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Follow the same procedure as for the Standard Solution Preparation.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Data Presentation

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Experimental Workflow

HPLC_Workflow prep Solution Preparation (Standard & Sample) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject 10 µL separation Chromatographic Separation (Gradient Elution) hplc->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->analysis report Reporting (Purity Results) analysis->report

References

Application Notes and Protocols: 3-(2-Oxoimidazolidin-1-yl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in the development of novel therapeutic agents. Its structure, incorporating both a carboxylic acid and an imidazolidinone moiety, offers multiple reaction sites for the construction of complex molecules with diverse pharmacological activities. The presence of the cyclic urea (imidazolidinone) imparts unique conformational constraints and hydrogen bonding capabilities to the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the fields of neuroprotection and anti-inflammatory drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 884504-86-3[1][2]
Molecular Formula C₁₀H₁₀N₂O₃[1][2]
Molecular Weight 206.20 g/mol [2]
Appearance Off-white crystalline powder
Purity ≥95%
SMILES O=C(O)c1cccc(c1)N2CCNC2=O[2]
InChI Key REVYTXLGZSYHEG-UHFFFAOYSA-N[2]

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas.

  • Neuroprotective Agents: The imidazolidinone core is a key pharmacophore in various compounds with activity against neurodegenerative diseases. Derivatives of this building block are explored for their potential to modulate signaling pathways associated with oxidative stress and neuronal inflammation.[3]

  • Anti-inflammatory Agents: The benzoic acid moiety allows for the synthesis of amide and ester derivatives that can act as inhibitors of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4] Compounds derived from this scaffold have shown potential in reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5]

  • Enzyme Inhibitors: The ability to readily form amides and other derivatives allows for the generation of libraries of compounds for screening against various enzymatic targets.

Experimental Protocols

The following protocols provide detailed methodologies for the activation of the carboxylic acid group and its subsequent conversion to amide derivatives, a common and crucial transformation in drug discovery.

Protocol 1: Activation of this compound via Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate can then be used in subsequent nucleophilic substitution reactions.

Experimental Workflow

G cluster_0 Acyl Chloride Formation Start Start Reactants This compound Thionyl Chloride (SOCl₂) Anhydrous DCM Catalytic DMF Start->Reactants 1 Reaction Stir at 0°C to RT Monitor by TLC Reactants->Reaction 2 Workup Remove excess SOCl₂ and solvent under reduced pressure Reaction->Workup 3 Product 3-(2-Oxoimidazolidin-1-yl)benzoyl chloride Workup->Product 4

Acyl Chloride Synthesis Workflow

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol to form the methyl ester and comparing it to the starting material.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2-oxoimidazolidin-1-yl)benzoyl chloride is typically used immediately in the next step without further purification.

Quantitative Data (Representative):

ParameterValue
Yield Quantitative (used in situ)
Reaction Time 2-4 hours

Spectroscopic Data of the Corresponding Methyl Ester (for monitoring):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.15 (m, 1H), 7.95-7.90 (m, 1H), 7.60-7.50 (m, 2H), 4.00-3.90 (m, 2H), 3.95 (s, 3H), 3.60-3.50 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 157.0, 140.0, 131.0, 129.5, 128.0, 125.0, 122.0, 52.5, 45.0, 40.0.

Protocol 2: Amide Coupling using HATU

This protocol details a modern and efficient method for the direct coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Experimental Workflow

G cluster_1 Amide Coupling Start_Amide Start Reactants_Amide This compound Amine (primary or secondary) HATU DIPEA Anhydrous DMF Start_Amide->Reactants_Amide 1 Reaction_Amide Stir at RT Monitor by TLC/LC-MS Reactants_Amide->Reaction_Amide 2 Workup_Amide Aqueous workup Extraction with Ethyl Acetate Reaction_Amide->Workup_Amide 3 Purification_Amide Column Chromatography Workup_Amide->Purification_Amide 4 Product_Amide 3-(2-Oxoimidazolidin-1-yl)benzamide derivative Purification_Amide->Product_Amide 5

Amide Coupling Synthesis Workflow

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).

  • To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Quantitative Data (Representative for coupling with benzylamine):

ParameterValue
Yield 85-95%
Reaction Time 4-6 hours

Spectroscopic Data for N-benzyl-3-(2-oxoimidazolidin-1-yl)benzamide:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.10 (t, 1H), 8.00 (s, 1H), 7.80 (d, 1H), 7.60 (d, 1H), 7.50 (t, 1H), 7.40-7.20 (m, 5H), 4.50 (d, 2H), 3.90 (t, 2H), 3.40 (t, 2H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 166.0, 156.5, 140.5, 139.5, 135.0, 129.0, 128.5, 127.5, 127.0, 126.0, 122.0, 118.0, 44.5, 43.0, 39.5.

  • MS (ESI): m/z calculated for C₁₇H₁₇N₃O₂ [M+H]⁺ 296.14, found 296.1.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as modulators of key signaling pathways implicated in inflammation and neurodegeneration.

Anti-inflammatory Signaling Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. The inhibition of COX-2 is particularly desirable as it is the inducible isoform primarily responsible for inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative 3-(2-Oxoimidazolidin-1-yl) benzamide Derivative Derivative->COX2 Inhibition

COX-2 Inhibition Pathway

Neuroprotective Signaling Pathway

Oxidative stress and neuroinflammation are key contributors to the pathology of neurodegenerative diseases. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of genes encoding antioxidant and cytoprotective enzymes.

G Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Antioxidant_Genes Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Derivative 3-(2-Oxoimidazolidin-1-yl) benzamide Derivative Derivative->Nrf2_Activation Promotion

References

Application Notes and Protocols for Studying Protein Interactions with 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a small molecule with potential therapeutic applications. Its unique imidazolidinone structure suggests possible interactions with various biological systems, making it a compound of interest for drug discovery and development.[1] This document provides a detailed set of protocols for characterizing the interaction of this compound with a hypothetical protein target, "Kinase X," a key enzyme implicated in a cancer signaling pathway. The methodologies described herein are standard biophysical and proteomic techniques crucial for validating target engagement and elucidating the mechanism of action. While the protein target and signaling pathway are presented as a hypothetical model for illustrative purposes, the described experimental setups are broadly applicable to the study of other protein-small molecule interactions.

Hypothetical Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling cascade involving Kinase X. In this pathway, an upstream growth factor receptor activates Kinase X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation. This compound is hypothesized to inhibit Kinase X, thereby blocking this pro-proliferative signaling.

Signaling_Pathway Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Kinase X Kinase X Growth Factor Receptor->Kinase X Transcription Factor Transcription Factor Kinase X->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase X

Hypothetical signaling pathway of Kinase X.

Biophysical Characterization of Binding

To quantitatively assess the binding of this compound to Kinase X, two complementary biophysical techniques are recommended: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical method that allows for the real-time monitoring of biomolecular interactions.[2][3] It provides kinetic data (association and dissociation rates) and affinity data (equilibrium dissociation constant).[4][5]

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Kinase X on Sensor Chip Immobilize Kinase X on Sensor Chip Equilibrate with running buffer Equilibrate with running buffer Immobilize Kinase X on Sensor Chip->Equilibrate with running buffer Prepare serial dilutions of this compound Prepare serial dilutions of this compound Inject compound dilutions (Association) Inject compound dilutions (Association) Prepare serial dilutions of this compound->Inject compound dilutions (Association) Equilibrate with running buffer->Inject compound dilutions (Association) Flow running buffer (Dissociation) Flow running buffer (Dissociation) Inject compound dilutions (Association)->Flow running buffer (Dissociation) Regenerate sensor surface Regenerate sensor surface Flow running buffer (Dissociation)->Regenerate sensor surface Generate sensorgrams Generate sensorgrams Flow running buffer (Dissociation)->Generate sensorgrams Regenerate sensor surface->Equilibrate with running buffer Fit data to binding model (e.g., 1:1 Langmuir) Fit data to binding model (e.g., 1:1 Langmuir) Generate sensorgrams->Fit data to binding model (e.g., 1:1 Langmuir) Determine ka, kd, and KD Determine ka, kd, and KD Fit data to binding model (e.g., 1:1 Langmuir)->Determine ka, kd, and KD

Workflow for Surface Plasmon Resonance.
  • Immobilization of Kinase X:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of 50 µg/mL Kinase X in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (e.g., 10,000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) ranging from 0.1 µM to 50 µM.

    • For each concentration, inject the compound solution over the sensor surface for 120 seconds to monitor association.[3]

    • Follow with a 300-second injection of running buffer to monitor dissociation.[3]

    • Regenerate the sensor surface between each cycle with a pulse of an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterValue
Association Rate (ka) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (kd) (s⁻¹)3.0 x 10⁻³
Equilibrium Dissociation Constant (KD) (nM) 20
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[6][7][8]

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Prepare Kinase X in buffer (in sample cell) Prepare Kinase X in buffer (in sample cell) Equilibrate the system Equilibrate the system Prepare Kinase X in buffer (in sample cell)->Equilibrate the system Prepare this compound in the same buffer (in syringe) Prepare this compound in the same buffer (in syringe) Perform serial injections of the compound into the protein solution Perform serial injections of the compound into the protein solution Prepare this compound in the same buffer (in syringe)->Perform serial injections of the compound into the protein solution Equilibrate the system->Perform serial injections of the compound into the protein solution Measure heat changes after each injection Measure heat changes after each injection Perform serial injections of the compound into the protein solution->Measure heat changes after each injection Integrate raw titration data Integrate raw titration data Measure heat changes after each injection->Integrate raw titration data Fit the binding isotherm to a suitable model Fit the binding isotherm to a suitable model Integrate raw titration data->Fit the binding isotherm to a suitable model Determine n, KD, ΔH, and ΔS Determine n, KD, ΔH, and ΔS Fit the binding isotherm to a suitable model->Determine n, KD, ΔH, and ΔS

Workflow for Isothermal Titration Calorimetry.
  • Sample Preparation:

    • Thoroughly dialyze the purified Kinase X against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

    • Dissolve this compound in the final dialysis buffer.

    • Prepare a 20 µM solution of Kinase X and a 200 µM solution of the compound.

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell and the compound solution into the injection syringe.

    • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.

    • Maintain the temperature at 25°C.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Plot the heat change against the molar ratio of the compound to Kinase X.

    • Fit the resulting binding isotherm to a one-site binding model to determine the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Thermodynamic ParameterValue
Stoichiometry (n)1.1
Binding Affinity (KD) (nM) 25
Enthalpy (ΔH) (kcal/mol)-8.5
Entropy (ΔS) (cal/mol·K)6.7

Cellular Target Engagement and Interactome Profiling

To confirm that this compound interacts with Kinase X in a cellular context and to identify potential off-targets or interacting partners, Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful technique.[9][10][11]

Co-immunoprecipitation (Co-IP) with Mass Spectrometry

This method involves using an antibody to isolate a specific protein (the "bait") from a cell lysate, thereby also pulling down any interacting proteins (the "prey").[12][13] These interacting proteins can then be identified by mass spectrometry.

CoIP_MS_Workflow cluster_cell_culture Cell Culture and Treatment cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Culture cells expressing Kinase X Culture cells expressing Kinase X Treat with this compound or vehicle Treat with this compound or vehicle Culture cells expressing Kinase X->Treat with this compound or vehicle Lyse cells under non-denaturing conditions Lyse cells under non-denaturing conditions Treat with this compound or vehicle->Lyse cells under non-denaturing conditions Incubate lysate with anti-Kinase X antibody Incubate lysate with anti-Kinase X antibody Lyse cells under non-denaturing conditions->Incubate lysate with anti-Kinase X antibody Capture antibody-protein complexes with Protein A/G beads Capture antibody-protein complexes with Protein A/G beads Incubate lysate with anti-Kinase X antibody->Capture antibody-protein complexes with Protein A/G beads Wash beads to remove non-specific binders Wash beads to remove non-specific binders Capture antibody-protein complexes with Protein A/G beads->Wash beads to remove non-specific binders Elute protein complexes Elute protein complexes Wash beads to remove non-specific binders->Elute protein complexes Digest proteins into peptides Digest proteins into peptides Elute protein complexes->Digest proteins into peptides Analyze peptides by LC-MS/MS Analyze peptides by LC-MS/MS Digest proteins into peptides->Analyze peptides by LC-MS/MS Identify proteins using a database search Identify proteins using a database search Analyze peptides by LC-MS/MS->Identify proteins using a database search Quantify protein abundance changes Quantify protein abundance changes Identify proteins using a database search->Quantify protein abundance changes

Workflow for Co-IP with Mass Spectrometry.
  • Cell Lysis and Immunoprecipitation:

    • Culture cells (e.g., a cancer cell line overexpressing Kinase X) and treat with either a vehicle control or 10 µM this compound for 4 hours.

    • Lyse the cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.

    • Incubate the cleared cell lysate with an anti-Kinase X antibody or an isotype control IgG overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-protein complexes.

    • Wash the beads extensively with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Perform an in-solution or in-gel tryptic digest of the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a protein database to identify the co-immunoprecipitated proteins.

    • Use label-free quantification or isotopic labeling methods to compare the protein interactomes between the vehicle- and compound-treated samples. A change in the interaction profile upon compound treatment can indicate on-target or off-target effects.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of the interaction between this compound and its putative protein targets. By combining biophysical techniques for quantitative binding analysis with proteomic approaches for cellular target validation and interactome profiling, researchers can gain comprehensive insights into the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

Application Note: NMR Spectroscopic Characterization of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and experimental protocols for the structural characterization of 3-(2-Oxoimidazolidin-1-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a molecule of interest in pharmaceutical research and organic synthesis, featuring a benzoic acid moiety linked to an imidazolidinone ring.[1][2][3] Elucidation of its precise chemical structure is crucial for understanding its reactivity, and interaction with biological systems, and for quality control purposes.[3] High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) techniques, provides a powerful tool for unambiguous structural assignment. This note outlines the expected NMR data and provides standardized protocols for these analyses.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of similar benzoic acid and imidazolidinone derivatives.[4][5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.10s (broad)1H-COOH
~8.10t, J ≈ 1.8 Hz1HAr-H2
~7.85ddd, J ≈ 7.8, 1.8, 1.1 Hz1HAr-H6
~7.70ddd, J ≈ 8.0, 2.2, 1.1 Hz1HAr-H4
~7.55t, J ≈ 7.9 Hz1HAr-H5
~7.00s (broad)1H-NH
~3.90t, J ≈ 8.0 Hz2H-N-CH₂-
~3.45t, J ≈ 8.0 Hz2H-CH₂-NH-

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.0-COOH
~156.0-C=O (imidazolidinone)
~140.0Ar-C1
~131.5Ar-C3
~129.5Ar-C5
~125.0Ar-C6
~124.5Ar-C4
~121.0Ar-C2
~45.0-N-CH₂-
~38.0-CH₂-NH-

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.0 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 16 ppm

  • Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.

¹³C NMR Spectroscopy
  • Instrument: 101 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.3 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Processing: Apply a 1.0 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings.

  • Pulse Program: cosygpqf

  • Number of Scans: 2 per increment

  • Increments: 256

  • Relaxation Delay: 2.0 seconds

  • Spectral Width (F1 and F2): 10 ppm

  • Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 4 per increment

  • Increments: 256

  • Relaxation Delay: 2.0 seconds

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Processing: Apply a QSINE window function in both dimensions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Atom numbering for this compound.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1h 1D ¹H NMR transfer->nmr_1h nmr_13c 1D ¹³C NMR transfer->nmr_13c nmr_cosy 2D COSY transfer->nmr_cosy nmr_hsqc 2D HSQC transfer->nmr_hsqc process Data Processing (FT, Phasing, Baseline Correction) nmr_1h->process nmr_13c->process nmr_cosy->process nmr_hsqc->process assign Assign Signals process->assign correlate Correlate 1D and 2D Data assign->correlate structure Structure Elucidation correlate->structure

Caption: Experimental workflow for NMR characterization.

Key COSY Correlations

Caption: Expected key ¹H-¹H COSY correlations.

Key HSQC Correlations

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 Ar-H2 (~8.10 ppm) C2 Ar-C2 (~121.0 ppm) H2->C2 H4 Ar-H4 (~7.70 ppm) C4 Ar-C4 (~124.5 ppm) H4->C4 H5 Ar-H5 (~7.55 ppm) C5 Ar-C5 (~129.5 ppm) H5->C5 H6 Ar-H6 (~7.85 ppm) C6 Ar-C6 (~125.0 ppm) H6->C6 H_N_CH2 -N-CH₂- (~3.90 ppm) C_N_CH2 -N-CH₂- (~45.0 ppm) H_N_CH2->C_N_CH2 H_CH2_NH -CH₂-NH- (~3.45 ppm) C_CH2_NH -CH₂-NH- (~38.0 ppm) H_CH2_NH->C_CH2_NH

Caption: Expected key ¹H-¹³C HSQC correlations.

References

Application Notes and Protocols for Cell-Based Assays Involving 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(2-oxoimidazolidin-1-yl)benzoic acid represent a class of heterocyclic compounds with significant potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Certain derivatives have demonstrated notable biological activity, including antiproliferative and antimitotic effects, making them promising candidates for cancer therapy. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of these compounds, with a focus on a well-characterized subclass: 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs).

Application Notes

Antiproliferative Activity of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs)

PAIB-SAs are a series of prodrugs that exhibit potent antiproliferative activity against various cancer cell lines. Their mechanism of action involves bioactivation by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in certain tumor types, including breast cancer. This selective activation leads to the formation of potent antimitotic metabolites that disrupt microtubule dynamics, arrest the cell cycle in the G2/M phase, and ultimately induce apoptosis in cancer cells.

Key Experimental Assays

To elucidate the anticancer properties of this compound derivatives, a panel of cell-based assays is recommended:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration-dependent inhibitory effect of the compounds on cancer cell proliferation and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

  • Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression and identify specific checkpoints that are targeted.

  • Apoptosis Assays: To confirm that the observed cytotoxicity is due to programmed cell death.

  • Mechanism-Specific Assays: Including evaluation of CYP1A1-mediated bioactivation and potential effects on other signaling pathways like Nrf2.

Quantitative Data Summary

The antiproliferative activity of representative PAIB-SA derivatives has been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
PAIB-SA 13 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamideMCF7 (CYP1A1-expressing)Submicromolar to low micromolar range[1][2]
PAIB-SA Salts 1-3, 10-12 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide saltsMCF7 (CYP1A1-expressing)0.03 - 1.0[3]
PAIB-SA Salts 1-3, 10-12 MDA-MB-468 (CYP1A1-expressing)0.3 - 11[3]
PAIB-SA Salts MDA-MB-231 (CYP1A1-deficient)> 11.3[3]
PAIB-SA Salts HaCaT (CYP1A1-deficient)> 11.3[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the compounds on cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5][6][7][8]

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Objective: To detect and quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cells treated with the test compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

Experimental Workflow for Evaluating Antiproliferative Compounds

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis Compound Synthesis Compound Synthesis Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) Compound Synthesis->Cell Viability Assay (MTT/MTS) IC50 Determination IC50 Determination Cell Viability Assay (MTT/MTS)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Target Identification Target Identification Cell Cycle Analysis->Target Identification Apoptosis Assay->Target Identification Signaling Pathway Elucidation Signaling Pathway Elucidation Target Identification->Signaling Pathway Elucidation Lead Optimization Lead Optimization Signaling Pathway Elucidation->Lead Optimization

Caption: Workflow for the evaluation of antiproliferative compounds.

Signaling Pathway of PAIB-SA Bioactivation

G PAIB-SA (Prodrug) PAIB-SA (Prodrug) CYP1A1 CYP1A1 PAIB-SA (Prodrug)->CYP1A1 Active Metabolite Active Metabolite CYP1A1->Active Metabolite N-dealkylation Microtubule Disruption Microtubule Disruption Active Metabolite->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: CYP1A1-mediated bioactivation of PAIB-SAs.

Simplified Nrf2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Nrf2_n->ARE Binds Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates

Caption: Overview of the Nrf2 antioxidant response pathway.

References

Pharmacokinetic Profiling of Novel Imidazolidinone Compounds: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

[Application Notes and Protocols]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols for the preclinical pharmacokinetic evaluation of novel imidazolidinone compounds. Imidazolidinones are a versatile class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial activities.[1][2] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their development as therapeutic agents. This guide outlines detailed methodologies for essential in vitro ADME assays and in vivo pharmacokinetic studies in a rodent model, complemented by protocols for bioanalytical sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. Early assessment of ADME properties is crucial to identify compounds with favorable characteristics and to guide lead optimization.[3] This guide presents a tiered approach to the pharmacokinetic characterization of imidazolidinone compounds, beginning with a panel of in vitro assays to assess metabolic stability, plasma protein binding, and intestinal permeability. These studies are followed by an in vivo pharmacokinetic study in rats to determine key parameters such as bioavailability, clearance, and volume of distribution.

In Vitro ADME Assays

In vitro ADME assays are fundamental in early drug discovery for the rapid screening and characterization of compounds.[3] These assays provide valuable insights into a compound's potential in vivo behavior.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[4][5][6] High metabolic instability can lead to rapid clearance and poor oral bioavailability.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the imidazolidinone test compound in DMSO.

    • Thaw pooled rat liver microsomes on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare an NADPH regenerating system solution in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • Collect aliquots at 0, 5, 15, 30, and 60 minutes.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • The percentage of the parent compound remaining at each time point is determined relative to the 0-minute sample.

Data Presentation:

ParameterValue
Test Compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
Incubation Times0, 5, 15, 30, 60 min
Example Result:
Half-life (t½)45 min
Intrinsic Clearance (CLint)15.4 µL/min/mg
Plasma Protein Binding (Rapid Equilibrium Dialysis)

The extent of binding to plasma proteins influences the distribution and availability of a drug to its target site.[7] Generally, only the unbound fraction is pharmacologically active. The rapid equilibrium dialysis (RED) method is a common and reliable technique to determine the fraction of unbound drug.[8][9][10]

Experimental Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Spike rat plasma with the test compound to a final concentration of 2 µM.

  • Equilibrium Dialysis:

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Collection and Processing:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples by adding blank plasma to the buffer aliquot and buffer to the plasma aliquot.

    • Precipitate proteins by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.

Data Presentation:

ParameterValue
Test Compound Concentration2 µM
Plasma SourcePooled Rat Plasma
Incubation Time4 hours
Example Result:
Fraction Unbound (fu)0.15
% Plasma Protein Binding85%
Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs.[11][12][13] These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with morphological and functional similarities to intestinal enterocytes.

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Perform a Lucifer yellow permeability assay as a further check for tight junction integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound (e.g., 10 µM) to the apical (A) side.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Replace the collected volume with fresh transport buffer.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Data Presentation:

ParameterValue
Cell LineCaco-2
Culture Time21 days
Test Compound Concentration10 µM
Example Result:
Papp (A to B)15 x 10⁻⁶ cm/s
Permeability ClassificationHigh

In Vivo Pharmacokinetic Study in Rats

In vivo studies are essential to understand the overall pharmacokinetic behavior of a compound in a living organism.[14][15] This protocol describes a study in rats with both intravenous (IV) and oral (PO) administration to determine key pharmacokinetic parameters, including absolute oral bioavailability.[16][17][18]

Experimental Protocol:

  • Animals:

    • Use male Sprague-Dawley rats (n=3 per group).

    • House the animals in a controlled environment and fast them overnight before dosing.

  • Dosing:

    • IV Group: Administer the test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15) as a bolus injection via the tail vein at a dose of 2 mg/kg.

    • PO Group: Administer the test compound formulation by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0831.0
AUC₀-t (ngh/mL) 21004200
AUC₀-inf (ngh/mL) 21504350
t½ (h) 3.54.0
CL (mL/min/kg) 15.5-
Vd (L/kg) 4.5-
F (%) -40.5%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[2][14][19]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the analyte and internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Construct a calibration curve by spiking known concentrations of the test compound into blank plasma and processing as described above.

    • Quantify the concentration of the test compound in the study samples by interpolating from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetics cluster_bioanalysis Bioanalysis Met_Stab Metabolic Stability (Liver Microsomes) Sample_Prep Sample Preparation (Protein Precipitation) Met_Stab->Sample_Prep PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Sample_Prep Perm Intestinal Permeability (Caco-2 Assay) Perm->Sample_Prep Dosing Rat Dosing (IV & PO) Sampling Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Plasma_Prep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis

Caption: Experimental workflow for the pharmacokinetic characterization of imidazolidinone compounds.

Hypothetical Signaling Pathway

Imidazolidinone compounds have shown promise as anticancer agents.[9] A common signaling pathway implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. A hypothetical imidazolidinone compound could exert its anticancer effect by inhibiting a key kinase in this pathway, such as PI3K or mTOR.[20][21][22][23][24]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazolidinone Imidazolidinone Compound Imidazolidinone->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazolidinone compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive pharmacokinetic evaluation of novel imidazolidinone compounds. By systematically assessing their in vitro ADME properties and in vivo pharmacokinetic profile, researchers can make informed decisions to advance the most promising candidates in the drug discovery and development pipeline. The integration of modern bioanalytical techniques ensures the generation of high-quality, reliable data essential for regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Oxoimidazolidin-1-yl)benzoic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of this compound is typically achieved through a cross-coupling reaction to form the C-N bond between a substituted benzene ring and the 2-imidazolidinone moiety. The two most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Both methods involve the coupling of a 3-halobenzoic acid derivative (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) with 2-imidazolidinone in the presence of a metal catalyst.

Q2: What are the key differences between the Buchwald-Hartwig amination and the Ullmann condensation for this synthesis?

A2: The primary differences lie in the catalyst system and reaction conditions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its high efficiency, broad substrate scope, and generally milder reaction conditions.[1][3] In contrast, the Ullmann condensation is a copper-catalyzed reaction that traditionally requires higher temperatures and may have a more limited substrate scope, though modern advancements have introduced milder conditions.[2][4] The choice between the two often depends on the availability of catalysts and ligands, cost considerations, and the specific functional group tolerance required.

Q3: What are the common side products that can lower the yield of the desired product?

A3: Several side reactions can occur, leading to a decreased yield of this compound. These include:

  • Hydrodehalogenation: The starting 3-halobenzoic acid can be reduced to benzoic acid.

  • Homocoupling: The 3-halobenzoic acid can couple with itself to form biphenyl derivatives.

  • Reaction with solvent: The catalyst can react with certain solvents, leading to catalyst deactivation and byproduct formation.

  • Decomposition: At excessively high temperatures, both starting materials and the product can decompose.

Q4: How critical is the choice of ligand in the Buchwald-Hartwig amination for this synthesis?

A4: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the final product.[5] The selection of the optimal ligand can significantly impact reaction rate, yield, and the suppression of side reactions.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium or copper catalyst. - For Buchwald-Hartwig, ensure the palladium precatalyst is properly activated. - For Ullmann, consider using activated copper powder or a more soluble copper(I) salt.
Inappropriate Ligand (Buchwald-Hartwig) - Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Ensure the correct palladium-to-ligand ratio is used.
Incorrect Base - The choice of base is critical. For Buchwald-Hartwig, common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). For Ullmann, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. - Use a freshly opened or properly stored base.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10°C. - Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.
Poor Solvent Quality - Use anhydrous, high-purity solvents. - Ensure the solvent is appropriate for the chosen reaction (e.g., toluene, dioxane, or DMF).
Presence of Oxygen - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of Significant Side Products
Side Product Observed Potential Cause Troubleshooting Steps
Hydrodehalogenation Product (Benzoic Acid) - Presence of water or other protic impurities. - Inefficient reductive elimination.- Use anhydrous reagents and solvents. - Optimize the ligand and base combination to favor the desired C-N bond formation.
Homocoupling of Aryl Halide - High catalyst concentration. - High reaction temperature.- Reduce the catalyst loading. - Lower the reaction temperature.
Decomposition of Starting Materials/Product - Excessively high reaction temperature. - Prolonged reaction time.- Reduce the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. Note: These are general procedures and may require optimization for specific laboratory conditions.

Buchwald-Hartwig Amination Protocol

Materials:

  • 3-Bromobenzoic acid

  • 2-Imidazolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromobenzoic acid (1.0 eq), 2-imidazolidinone (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Ullmann Condensation Protocol

Materials:

  • 3-Iodobenzoic acid

  • 2-Imidazolidinone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 3-iodobenzoic acid (1.0 eq), 2-imidazolidinone (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140°C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • The crude product can be further purified by recrystallization.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Reactants: - 3-Halobenzoic Acid - 2-Imidazolidinone - Base (e.g., NaOtBu) catalyst Add Catalyst System: - Pd Precatalyst - Ligand (e.g., XPhos) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (100-110°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench acidify Acidify (HCl) quench->acidify extract Extract with Organic Solvent acidify->extract purify Purify (Chromatography/ Recrystallization) extract->purify product This compound purify->product Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst A Cu(I)-Imidazolidinone Complex CuI->A Imidazolidinone 2-Imidazolidinone Imidazolidinone->A ArylHalide 3-Halobenzoic Acid (Ar-X) OA Oxidative Addition (Ar-X) ArylHalide->OA Base Base (e.g., K2CO3) Base->A A->OA CuIII Cu(III) Intermediate OA->CuIII RE Reductive Elimination CuIII->RE RE->CuI Catalyst Regeneration Product This compound (Ar-N) RE->Product

References

Troubleshooting solubility issues of 3-(2-Oxoimidazolidin-1-yl)benzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 3-(2-Oxoimidazolidin-1-yl)benzoic acid in aqueous solutions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1][2]
Molecular Weight 206.2 g/mol [1][2]
Appearance Off-white crystalline powder[2]
Melting Point >300 °C (decomposes)[2]
Predicted pKa 4.23Chemicalize
Predicted logP ~0.4[3]

Note: The predicted logP value is for the para-isomer, 4-(2-oxoimidazolidin-1-yl)benzoic acid, and serves as an estimation for the meta-isomer.[3]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous media.

Issue 1: Poor solubility in neutral water.

Question: Why is my this compound not dissolving in neutral water (pH ~7)?

Answer: this compound is a weak acid with a predicted pKa of 4.23. At neutral pH, the carboxylic acid group is largely deprotonated, forming the more soluble carboxylate salt. However, the overall aqueous solubility can still be limited by the rest of the molecule's structure. The predicted logP of approximately 0.4 suggests a moderate lipophilicity which can contribute to low solubility in purely aqueous environments.

Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase the solubility of a carboxylic acid is to raise the pH of the solution. By increasing the pH to be at least 2 units above the pKa (i.e., pH > 6.23), the equilibrium will shift significantly towards the more soluble carboxylate form. Start by preparing a stock solution in a basic buffer (e.g., phosphate or borate buffer) with a pH of 7.4 or higher.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not suitable for your experiment, the addition of a water-miscible organic co-solvent can enhance solubility. Commonly used co-solvents include:

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Polyethylene glycol (PEG)

    Start with a small percentage of the co-solvent (e.g., 1-5%) and incrementally increase the concentration while observing for dissolution.

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to overcome the activation energy barrier for dissolution. However, be cautious with prolonged heating, as it may lead to degradation of the compound.

Issue 2: Precipitation of the compound upon addition to cell culture media.

Question: I dissolved my this compound in DMSO, but it precipitated when I added it to my cell culture media. What should I do?

Answer: This is a common issue when using a high concentration of an organic solvent like DMSO to dissolve a compound that is then diluted into an aqueous medium. The sudden change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your cell culture media, reducing the likelihood of precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a small volume of media, vortex gently, and then add this intermediate solution to the final volume of media.

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL). These excipients can form inclusion complexes or micelles with the compound, increasing its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in acidic conditions (e.g., pH < 4)?

A1: In acidic solutions with a pH below the pKa of 4.23, the carboxylic acid group will be predominantly in its protonated, neutral form. This form is generally less water-soluble than the deprotonated carboxylate salt. Therefore, you should expect very poor aqueous solubility in acidic conditions.

Q2: Can I prepare a stock solution in a basic aqueous solution like NaOH?

A2: Yes, preparing a stock solution in a dilute basic solution (e.g., 0.1 N NaOH) can be an effective way to dissolve the compound by forming the sodium salt of the carboxylic acid, which is expected to be much more water-soluble. However, be mindful of the final pH of your experimental solution after adding the stock. It is often preferable to use a buffered basic solution to maintain a stable pH.

Q3: Are there any known biological signaling pathways associated with this compound?

A3: While specific signaling pathways for this compound are not extensively documented, derivatives of both imidazolidinone and benzoic acid have been reported to exhibit anticancer properties.[4][5][6][7] Some imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[8] Benzoic acid derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), which play a role in regulating gene expression in cancer.[6]

Signaling_Pathway cluster_cell Cancer Cell Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) JNK JNK Activation Apoptosis Apoptosis

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Purified water (or desired aqueous buffer)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. An excess is ensured when undissolved solid remains visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Measure the pH of the saturated solution.

Protocol 2: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of this compound using potentiometric titration.

Materials:

  • This compound

  • Purified, carbonate-free water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Methodology:

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of water. A co-solvent may be used if necessary, but the pKa value will be specific to that solvent system.

  • Add KCl to maintain a constant ionic strength.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • If the compound is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with standardized HCl.

  • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Troubleshooting_Workflow Start Solubility Issue with This compound Check_pH Is the aqueous solution basic (pH > 6.23)? Start->Check_pH Adjust_pH Adjust pH with a basic buffer (e.g., phosphate buffer pH 7.4) Check_pH->Adjust_pH No Precipitation Precipitation upon dilution from organic stock? Check_pH->Precipitation Yes Adjust_pH->Check_pH Use_Cosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol) Use_Excipient Consider using solubilizing excipients (e.g., cyclodextrins) Use_Cosolvent->Use_Excipient Precipitation->Use_Cosolvent No Lower_Stock Lower stock concentration and/or use stepwise dilution Precipitation->Lower_Stock Yes Success Solubility Achieved Lower_Stock->Success Use_Excipient->Success Failure Further Formulation Development Needed Use_Excipient->Failure

References

Technical Support Center: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most effective methods for synthesizing this compound involve the N-arylation of 2-imidazolidinone with a 3-halobenzoic acid derivative. The two main catalytic systems used for this transformation are:

  • Ullmann-type Condensation: This classic method uses a copper catalyst (e.g., CuI, CuBr, or Cu₂O), often with a ligand, a base, and a high-boiling point solvent like DMF or DMSO.[1][2][3]

  • Buchwald-Hartwig Amination: A more modern approach that utilizes a palladium catalyst with a specialized phosphine ligand and a base. This method often proceeds under milder conditions compared to the Ullmann reaction.[3]

Q2: Which starting materials are recommended for the synthesis?

A2: For this synthesis, the recommended starting materials are 2-imidazolidinone and a 3-halobenzoic acid, such as 3-bromobenzoic acid or 3-iodobenzoic acid.[3] Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While aryl chlorides can be used, they often require more specialized and reactive catalyst systems.[3]

Q3: What are the potential side products in the synthesis of this compound?

A3: Several side products can form under typical N-arylation conditions. The most common include:

  • Homocoupling of the aryl halide: This side reaction results in the formation of 3,3'-biphenyldicarboxylic acid.[2] It is often promoted by high temperatures.[3]

  • Decarboxylation: The high temperatures used in these reactions can lead to the loss of the carboxylic acid group from either the starting material or the product, yielding 1-phenyl-2-imidazolidinone.[2]

  • Dehalogenation of Aryl Halide: This side reaction can be promoted by certain bases and high temperatures, leading to the formation of benzoic acid.[3]

  • Formation of Phenolic Byproducts: The presence of water or hydroxide ions can lead to the formation of 3-hydroxybenzoic acid.[2]

Q4: How can I minimize the formation of these side products?

A4: Optimizing reaction conditions is crucial for minimizing side products. Key strategies include:

  • Temperature Control: Use the lowest temperature that allows for a reasonable reaction rate to reduce the likelihood of decarboxylation and homocoupling.[2]

  • Catalyst and Ligand Selection: Modern catalyst systems, particularly for Buchwald-Hartwig amination, can offer higher selectivity and allow for milder reaction conditions.[2][3]

  • Purity of Reactants: Ensure starting materials are pure and solvents are anhydrous to prevent the formation of phenolic byproducts and other impurities.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product Inactive catalyst. Reaction temperature too low. Inefficient base.Use a freshly prepared or commercially available active copper or palladium catalyst. Gradually increase the reaction temperature, monitoring for product formation and side products. Use a stronger base such as potassium carbonate, cesium carbonate, or sodium tert-butoxide.[2][3]
Significant amount of 3,3'-biphenyldicarboxylic acid observed High concentration of aryl halide. High reaction temperature.Use a slight excess of 2-imidazolidinone relative to the 3-halobenzoic acid. Attempt to lower the reaction temperature or use a more active catalyst system that functions at lower temperatures.[2][3]
Presence of 1-phenyl-2-imidazolidinone in the product mixture Excessive reaction temperature. Prolonged reaction time.Reduce the reaction temperature. Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the starting material.[2]
Formation of phenolic byproducts (e.g., 3-hydroxybenzoic acid) Presence of water or hydroxide ions. Impurities in the starting materials.Use anhydrous solvents and reagents. Purify the 3-halobenzoic acid prior to use.[2]
Contamination with Copper or Palladium Salts Incomplete removal during workup.During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove residual metal salts.[3]
Persistent high-boiling point solvent impurities (DMF, DMSO) Incomplete removal during purification.Ensure complete removal of the solvent under high vacuum, possibly with gentle heating.[3]

Synthesis and Side Reaction Pathways

Synthesis_Side_Reactions Synthesis of this compound and Potential Side Reactions cluster_reactants Reactants cluster_side_products Side Products 3-Halobenzoic Acid 3-Halobenzoic Acid Dehalogenation Benzoic Acid 3-Halobenzoic Acid->Dehalogenation Base High Temp. 2-Imidazolidinone 2-Imidazolidinone Reaction Conditions Reaction Conditions 2-Imidazolidinone->Reaction Conditions Desired Product This compound Homocoupling 3,3'-Biphenyldicarboxylic acid Decarboxylation 1-Phenyl-2-imidazolidinone Reaction Conditions->Desired Product Main Pathway Reaction Conditions->Homocoupling High Temp. Reaction Conditions->Decarboxylation High Temp. Long Time

Caption: Synthetic pathway and common side reactions.

Representative Experimental Protocols

Protocol 1: Ullmann-Type Condensation (Adapted)

Reaction Setup:

  • To an oven-dried Schlenk tube, add 3-bromobenzoic acid (1.0 mmol), 2-imidazolidinone (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 0.2 mmol), and Cs₂CO₃ (2.0 mmol).[3]

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.[3]

  • Add anhydrous DMF or DMSO (5 mL) via syringe.[3]

Reaction Execution:

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[3]

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 5-6 to protonate the carboxylic acid, which may cause the product to precipitate.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers and wash with water, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination (Adapted)

Reaction Setup:

  • In a glovebox, add a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand such as Xantphos (0.04 mmol), and a base such as NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.[3]

  • Outside the glovebox, add 3-bromobenzoic acid (1.0 mmol) and 2-imidazolidinone (1.2 mmol) to the Schlenk tube.[3]

  • Evacuate and backfill the tube with argon or nitrogen three times.[3]

  • Add an anhydrous solvent such as toluene or dioxane (5 mL) via syringe.[3]

Reaction Execution:

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).[3]

  • Follow acidification, extraction, and purification steps similar to those described in the Ullmann protocol.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heat Under Inert Atmosphere (Monitor by TLC/LC-MS) setup->reaction workup Work-up (Cool, Quench, Extract) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end_node Pure Product analysis->end_node Successful troubleshoot Troubleshoot (Low Yield / Impurities) analysis->troubleshoot Unsuccessful troubleshoot->setup Optimize Conditions

Caption: A generalized workflow for synthesis and optimization.

References

Technical Support Center: Purification of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(2-Oxoimidazolidin-1-yl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification strategies for this compound, an aromatic carboxylic acid with a heterocyclic moiety, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 3-aminobenzoic acid and 2-chloroethyl isocyanate, side-products from the synthesis, and residual solvents. The polarity of these impurities will influence the choice of the purification strategy.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the structure, which has both polar (carboxylic acid, urea) and nonpolar (benzene ring) features, a polar protic solvent or a binary solvent mixture is often effective. Ethanol, methanol, water, or mixtures such as ethanol/water or methanol/water are good starting points.[1][2][3] The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][2]

Q4: What is a typical mobile phase for purifying this compound by column chromatography?

A4: For column chromatography on silica gel, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. A common starting point could be a gradient of ethyl acetate in hexane. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent or inappropriate solvent.Add more solvent in small portions while heating.[1][4] If the compound still does not dissolve, the solvent may be unsuitable.
Oiling out instead of crystallization The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The compound may also be impure.Add a small amount of a solvent in which the compound is less soluble. Try scratching the inside of the flask with a glass rod to induce crystallization.[1] Using a solvent with a lower boiling point may also be beneficial.
Poor recovery of the purified compound Too much solvent was used, or the solution was not cooled sufficiently. The compound may have significant solubility in the cold solvent.Concentrate the filtrate and cool it again to recover more product. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4][5]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The mobile phase polarity is too high or too low.Adjust the polarity of the mobile phase. A good starting point for method development is to use thin-layer chromatography (TLC) to determine the optimal solvent system.
The compound is stuck on the column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. For highly polar compounds, a reverse-phase column might be more suitable.
Tailing of the compound spot/peak The compound is interacting strongly with the stationary phase (e.g., acidic compound on silica gel).Add a small percentage of a modifier to the mobile phase, such as acetic acid or formic acid, to suppress the ionization of the carboxylic acid and reduce tailing.
Cracking of the silica gel bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and that the solvent level is always above the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: If the solution is not clear, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 95:5 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate. Adding 0.1% acetic acid to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add minimal hot solvent A->B C Insoluble impurities present? B->C D Filter hot solution C->D Yes E Clear hot solution C->E No D->E F Cool slowly to room temp E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold solvent H->I J Dry crystals I->J K Pure Product J->K

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Problem Method Which Method? Start->Method Recrystallization Recrystallization Issue Method->Recrystallization Recrystallization Column Column Chromatography Issue Method->Column Chromatography R_Issue What is the issue? Recrystallization->R_Issue C_Issue What is the issue? Column->C_Issue R_Sol Solution: Add more solvent / Change solvent R_Issue->R_Sol No Dissolution R_Oil Solution: Add anti-solvent / Scratch flask R_Issue->R_Oil Oiling Out R_Rec Solution: Concentrate filtrate / Cool longer R_Issue->R_Rec Poor Recovery C_Sep Solution: Optimize mobile phase via TLC C_Issue->C_Sep Poor Separation C_Stuck Solution: Increase mobile phase polarity C_Issue->C_Stuck Compound Stuck C_Tail Solution: Add acid modifier to mobile phase C_Issue->C_Tail Peak Tailing

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Hydrosolubility of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor hydrosolubility of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution of Organic Stock into Aqueous Buffer

Possible Causes:

  • Exceeding Aqueous Solubility Limit: The final concentration in the aqueous buffer is above the compound's intrinsic solubility.

  • Poor Solvent Mixing: Localized high concentrations of the organic solvent upon addition to the buffer can cause the compound to crash out.

  • Buffer pH and Composition: The pH of the buffer may not be optimal for solubilizing the sulfonamide, and certain salts in the buffer could promote precipitation.[1]

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution check_conc Is Final Concentration Too High? start->check_conc reduce_conc Lower Final Working Concentration check_conc->reduce_conc Yes check_mixing Is Mixing Technique Optimal? check_conc->check_mixing No reduce_conc->check_mixing improve_mixing Add Stock Dropwise to Vortexing Buffer check_mixing->improve_mixing No check_buffer Is Buffer pH and Composition Suitable? check_mixing->check_buffer Yes improve_mixing->check_buffer adjust_buffer Adjust pH or Test Different Buffers check_buffer->adjust_buffer No success Solution Remains Clear check_buffer->success Yes solubilizer Consider Adding a Solubilizing Excipient adjust_buffer->solubilizer solubilizer->success

Caption: Troubleshooting workflow for immediate precipitation upon dilution.

Issue 2: Solution Appears Clear Initially but Precipitates Over Time

Possible Causes:

  • Supersaturation: The initial clear solution is a supersaturated state that is not thermodynamically stable.

  • Temperature Effects: A decrease in temperature from preparation to storage or experimental conditions can reduce solubility.[2]

  • Compound Instability: The compound may be degrading in the aqueous buffer, leading to less soluble byproducts.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, which can sometimes be mistaken for precipitation.

Troubleshooting Steps:

  • Verify Thermodynamic Solubility: Determine the equilibrium solubility of the compound in the experimental buffer by agitating an excess amount of the compound for 24-48 hours and then measuring the concentration of the supernatant.

  • Maintain Constant Temperature: Ensure that all solutions are prepared and maintained at the experimental temperature.

  • Assess Compound Stability: Use techniques like HPLC to check for the appearance of degradation products over time in the experimental buffer.

  • Use Low-Adhesion Labware: Consider using low-adhesion microplates or glassware to minimize adsorption. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay) can also help.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilize a novel 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide?

A1: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

  • Choice of Organic Solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds. Other options include dimethylformamide (DMF) and ethanol.

  • Stock Solution Concentration: Aim for a stock concentration that is at least 100-fold higher than your highest final experimental concentration. This will help to keep the final concentration of the organic solvent low (typically <1%) to minimize its impact on the biological system.[3]

Q2: How can I improve the aqueous solubility of my compound for in vitro assays?

A2: Several strategies can be employed to enhance the aqueous solubility of these sulfonamide-based compounds. The choice of method will depend on the specific compound and the requirements of your assay.[4]

  • pH Adjustment: The sulfonamide group is weakly acidic. Adjusting the pH of the buffer can significantly increase solubility by promoting ionization. For most sulfonamides, increasing the pH to the alkaline range will enhance solubility. However, the exact optimal pH should be determined experimentally.[5]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[6] Examples include polyethylene glycol (PEG), propylene glycol, and glycerin. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[7] Non-ionic surfactants like Tween-80 and Triton X-100 are often used in biological assays at low concentrations (e.g., 0.01-0.1%).[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Q3: Are there any chemical modification strategies to permanently improve the hydrosolubility of this class of compounds?

A3: Yes, chemical modifications can be a powerful approach, particularly during the lead optimization phase of drug development.

  • Prodrug Approach: A hydrophilic moiety can be attached to the parent molecule, which is then cleaved in vivo to release the active drug.[9]

  • Introduction of Ionizable or Polar Groups: The synthesis of analogues with additional polar or ionizable functional groups (e.g., carboxylic acids, amines, hydroxyl groups) can intrinsically increase aqueous solubility.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesTypical Concentration
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Simple, cost-effective.Only applicable to ionizable compounds; may affect biological activity or compound stability.pH range 2-10
Co-solvents Reduces the polarity of the aqueous solvent.[6]Effective for many compounds; simple to implement.Can have toxic effects in biological systems at higher concentrations.1-20% (v/v)
Surfactants Form micelles that encapsulate the drug.[7]High solubilization capacity.Can interfere with protein binding and cell membranes; potential for toxicity.0.01-1% (w/v)
Cyclodextrins Form inclusion complexes with the drug.[8]Low toxicity; can improve stability.Can be expensive; may alter drug availability for its target.1-10% (w/v)

Disclaimer: The typical concentrations are illustrative and the optimal concentration for a specific 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of the 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide powder.

  • Transfer the powder to a suitable glass vial.

  • Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment
  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the test buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a 100 µM solution with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of the solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Mandatory Visualizations

G start Poorly Soluble Compound strategy Select Solubilization Strategy start->strategy ph pH Adjustment strategy->ph Ionizable Compound cosolvent Co-solvent Addition strategy->cosolvent Non-biological System surfactant Surfactant Addition strategy->surfactant High Conc. Needed cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Cell-based Assay formulation Prepare Formulation ph->formulation cosolvent->formulation surfactant->formulation cyclodextrin->formulation test Test in Assay formulation->test

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_extracellular Extracellular cluster_intracellular Intracellular ligand Sulfonamide Compound receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response

Caption: Illustrative signaling pathway for a hypothetical sulfonamide inhibitor.

References

Stability testing of 3-(2-Oxoimidazolidin-1-yl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Testing of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Welcome to the technical support center for the stability testing of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Stability

Question: I am starting my stability study. What are the primary conditions I need to evaluate for this compound?

Answer: For a comprehensive stability profile, you should conduct forced degradation studies, also known as stress testing.[1][2] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3] The recommended core set of stress conditions includes:

  • Hydrolytic: Test across a range of pH values (e.g., acidic, neutral, and alkaline conditions).

  • Oxidative: Use common oxidizing agents like hydrogen peroxide.

  • Photolytic: Expose the compound to controlled UV and visible light.[4]

  • Thermal: Subject the compound to elevated temperatures.[5]

Question: What is a "significant change" in a stability study?

Answer: A "significant change" for an active pharmaceutical ingredient (API) is defined as a failure to meet its established specifications for quality, safety, and/or efficacy.[6]

2. Hydrolytic Stability

Question: My compound is showing rapid degradation under acidic and/or basic conditions. Is this expected?

Answer: The structure of this compound contains an imidazolidinone ring, which is a cyclic urea, and a carboxylic acid. Cyclic ureas can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to ring-opening. The rate of hydrolysis is often pH-dependent.[7]

Troubleshooting:

  • Problem: Degradation is too rapid to measure accurately.

    • Solution: Use milder conditions. For acid hydrolysis, consider using 0.1 M HCl instead of 1 M HCl. For basic hydrolysis, start with 0.01 M NaOH.[1] Conduct initial experiments at room temperature before elevating the temperature.[1]

  • Problem: I am not seeing any degradation.

    • Solution: If no degradation is observed at room temperature, consider increasing the temperature in increments, for example, to 50-60°C.[1] You can also extend the duration of the study.

3. Oxidative Stability

Question: What concentration of hydrogen peroxide should I use for oxidative stress testing?

Answer: A common starting point for oxidative forced degradation is 3% hydrogen peroxide. The concentration can be adjusted based on the observed reactivity of the compound. The goal is to achieve a target degradation of 5-20%.[1] If degradation is too extensive, a lower concentration should be used.

Troubleshooting:

  • Problem: I see multiple degradation products in my oxidative study, and some are the same as in my acid hydrolysis study.

    • Solution: This can occur because hydrogen peroxide solutions can be acidic.[8] It is important to run a control sample with the drug in the same solvent/water mixture used for the peroxide study (without the peroxide) to differentiate between hydrolytic and oxidative degradation products.

4. Photostability

Question: My compound changes color and shows new peaks in the HPLC after light exposure. What should I do?

Answer: A color change is a common indicator of photolytic degradation.[9] To properly assess photostability, you must compare the light-exposed sample to a dark control sample stored under the same conditions to exclude thermal degradation.

Troubleshooting:

  • Problem: I am not sure if my packaging is protecting the compound from light.

    • Solution: Photostability testing should be conducted sequentially. First, test the compound with direct exposure. If it is found to be photolabile, test it within its primary packaging (e.g., amber vial) and then in its marketing pack to demonstrate that the packaging provides adequate protection.[10][11]

  • Problem: How much light exposure is required?

    • Solution: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near UV energy.[12]

5. HPLC Analysis & Troubleshooting

Question: I am developing a stability-indicating HPLC method. What are the key requirements?

Answer: A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent drug from all significant degradation products and from any components of the formulation.

Troubleshooting Common HPLC Issues:

  • Problem: Poor peak shape (tailing or fronting).

    • Possible Causes & Solutions:

      • Column Overload: Reduce the injection volume or sample concentration.[13]

      • Mobile Phase Mismatch: Whenever possible, dissolve the sample in the mobile phase.[14]

      • Column Contamination: Flush the column with a strong solvent or replace the guard column.[14][15]

  • Problem: Shifting retention times.

    • Possible Causes & Solutions:

      • Mobile Phase Composition: Prepare fresh mobile phase daily. Ensure all components are accurately measured and mixed.[13][14]

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[14]

      • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis, which may require at least 10 column volumes.[14]

  • Problem: Ghost peaks or baseline noise.

    • Possible Causes & Solutions:

      • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared buffers.

      • Air Bubbles: Degas the mobile phase and purge the pump.[13][16]

      • Detector Lamp Issue: The lamp may be failing and require replacement.[13]

Data Presentation & Experimental Protocols

Table 1: Example Summary of Forced Degradation Studies
Stress ConditionReagent/ParametersTime (hours)Temperature% Assay of Parent Compound% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl2460°C85.214.82
Base Hydrolysis 0.1 M NaOH860°C79.520.51
Oxidative 3% H₂O₂1225°C91.38.73
Thermal Dry Heat4880°C98.11.91
Photolytic ICH Q1B1.2M lux-hr25°C94.65.42

Note: This table presents hypothetical data for illustrative purposes.

Protocol 1: General Procedure for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Store the solid compound in a temperature-controlled oven.

    • Photolytic: Expose the solid compound or solution to a calibrated light source as per ICH Q1B guidelines.[12] A dark control sample must be stored under the same conditions, shielded from light.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis to prevent further degradation.

  • Analysis: Analyze all samples, including a non-stressed control (t=0), by a validated stability-indicating HPLC method.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome API API Sample Control Control (t=0) API->Control Initial Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Expose Oxidative Oxidative (e.g., 3% H2O2) API->Oxidative Expose Thermal Thermal (e.g., 80°C) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Sample at time points Base->HPLC Sample at time points Oxidative->HPLC Sample at time points Thermal->HPLC Sample at time points Photo->HPLC Sample at time points Data Data Evaluation (Mass Balance, Purity) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Confirm Method Specificity Data->Method

Caption: Workflow for Forced Degradation Study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Ring-Opened Product (e.g., Amino Acid Derivative) Parent->Hydrolysis_Product Cleavage of imidazolidinone ring Oxidation_Product_1 Hydroxylated Aromatic Ring Parent->Oxidation_Product_1 Aromatic oxidation Oxidation_Product_2 N-Oxide Parent->Oxidation_Product_2 Oxidation at Nitrogen Photo_Product Decarboxylation Product Parent->Photo_Product Loss of CO2

Caption: Potential Degradation Pathways.

References

Technical Support Center: How to Avoid Byproduct Formation in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate unwanted byproduct formation in your multi-step synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental strategies to prevent byproduct formation?

A1: Preventing byproducts hinges on two core principles: increasing selectivity for the desired reaction pathway and controlling reaction conditions. Key strategies include:

  • Reaction Optimization: Systematically adjusting parameters like temperature, pressure, concentration, solvent, and catalysts can significantly favor the formation of the desired product over side reactions.[][2][3]

  • Use of Catalysts: Highly selective catalysts can lower the activation energy for the desired reaction pathway, increasing reaction rates and reducing the formation of unwanted byproducts.[2][4]

  • Protecting Groups: Temporarily masking reactive functional groups that are not meant to participate in a given step prevents them from undergoing unwanted side reactions.[5][6]

  • Orthogonal Protection Strategy: This advanced approach uses multiple, different types of protecting groups in one molecule.[6][7][8] Each group can be removed under specific conditions without affecting the others, allowing for precise, sequential reactions in complex molecules.[7][8][9]

Q2: How do protecting groups help in minimizing byproducts?

A2: Protecting groups act as temporary shields for sensitive functional groups.[6] In a multi-step synthesis, a molecule may contain several reactive sites. By protecting a functional group, you prevent it from reacting with reagents intended for another part of the molecule.[5][6] This is crucial for achieving high chemoselectivity and avoiding a complex mixture of products. The protecting group must be stable under the reaction conditions and easy to remove in a subsequent, high-yielding step without altering the rest of the molecule.[5]

Q3: What is the difference between a "byproduct" and a "side product"?

A3: These terms are often used interchangeably, but they have distinct meanings. A byproduct is a substance formed stoichiometrically alongside the desired product as a direct result of the intended reaction.[10] In contrast, a side product results from an unintended, parallel "side reaction" that competes with the main reaction.[10] Eliminating byproducts often requires changing the core chemistry or reagents, while minimizing side products can frequently be achieved by optimizing reaction conditions.[10]

Q4: Can solvent choice influence the formation of byproducts?

A4: Absolutely. The solvent plays a critical role in stabilizing reactants, transition states, and products. Changing the solvent can alter the reaction pathway, favoring one outcome over another.[2] For instance, polar aprotic solvents might favor an SN2 reaction, while polar protic solvents could promote competing SN1 or elimination reactions, which would be considered side products. Green chemistry principles encourage using safer, environmentally benign solvents like water or ionic liquids where possible.[4][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Q: I am observing a persistent, unknown impurity in my analytical data (TLC, LC-MS, NMR). What are the initial steps for troubleshooting?

A: When an unknown impurity appears, a systematic approach is needed to identify its source and eliminate it. The first step is characterization, followed by a logical review of the reaction process.

// Node Definitions observe [label="Observe Unknown Impurity\n(TLC, LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; characterize [label="Step 1: Characterize the Impurity", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms [label="HRMS for Elemental Formula", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="1D/2D NMR for Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; ir [label="IR for Functional Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; review [label="Step 2: Review Reaction Pathway", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathways [label="Consider Plausible Side Reactions\n(e.g., elimination, rearrangement,\nover-oxidation, decomposition)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Step 3: Optimize Reaction Conditions", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp [label="Lower Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; time [label="Shorten Reaction Time", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent [label="Change Reagent/Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Step 4: Improve Purification", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatography [label="Modify Chromatography\n(Solvent, Gradient, Column)", fillcolor="#FFFFFF", fontcolor="#202124"]; recrystallize [label="Recrystallize with a\nDifferent Solvent System", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges observe -> characterize; characterize -> hrms [label="Identify Mass"]; characterize -> nmr [label="Determine Connectivity"]; characterize -> ir [label="Identify Bonds"]; {hrms, nmr, ir} -> review [style=dashed]; review -> pathways; pathways -> optimize [style=dashed]; optimize -> temp; optimize -> time; optimize -> reagent; {temp, time, reagent} -> purify [style=dashed]; purify -> chromatography; purify -> recrystallize; }

Caption: Troubleshooting workflow for identifying and eliminating unknown impurities.

Q: My reaction is sensitive and generating multiple side products. How can I systematically optimize the conditions to improve selectivity?

A: Systematic optimization is key to improving selectivity. Instead of random changes, use a structured approach.

  • Identify Key Variables: The most common factors influencing side product formation are temperature, reaction time, concentration of reactants, and the type of catalyst or base/acid used.[12]

  • One-Variable-at-a-Time (OVAT): The simplest method is to change one parameter at a time while keeping others constant. For example, run the reaction at several different temperatures (-20°C, 0°C, 25°C) to see the effect on the product-to-byproduct ratio.

  • Design of Experiments (DoE): For more complex systems, DoE is a powerful statistical tool that allows you to vary multiple factors simultaneously to find the optimal conditions with fewer experiments.[3]

Below is a table illustrating how changing a single parameter, such as a catalyst, can impact product distribution.

CatalystTemperature (°C)SolventDesired Product Yield (%)Byproduct A Yield (%)
Catalyst X80Toluene6530
Catalyst Y 80 Toluene 92 <5
Catalyst Z80Toluene4055
This table is illustrative and shows hypothetical data for comparison.

Q: I suspect my starting material is degrading or reacting with itself under the reaction conditions. How can I confirm this and prevent it?

A: This is a common problem, especially with thermally unstable or highly reactive reagents.

  • Run Control Experiments:

    • Starting Material Blank: Stir your starting material in the reaction solvent at the reaction temperature (without adding any other reagents) for the duration of the experiment. Analyze the mixture afterward to see if any degradation or self-reaction has occurred.

    • Product Stability Blank: Subject your purified desired product to the reaction conditions to check if it degrades after formation.[10]

  • Prevention Strategies:

    • Lower the Temperature: Many degradation pathways are significantly slowed at lower temperatures.

    • Slow Addition: Use a syringe pump to add the sensitive reagent slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing self-reaction or degradation.

    • Change the Order of Addition: Adding reagents in a different sequence can sometimes prevent undesirable initial reactions.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for Byproduct Removal

Flash chromatography is a rapid purification technique used to separate compounds based on polarity.

Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). The eluent is typically a low-polarity solvent (e.g., hexane) mixed with a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure (using air or nitrogen). Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of solvent. For best resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin running the eluent through the column. Less polar compounds will travel down the column faster, while more polar compounds will adhere more strongly to the silica and move slower.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto a TLC plate and visualizing them under UV light or with a chemical stain.

  • Analysis: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.

Protocol 2: Characterization of an Unknown Byproduct using NMR and MS

This protocol outlines the steps to identify the structure of an isolated impurity.

Methodology:

  • Isolation: Purify the byproduct using a suitable technique like flash chromatography or preparative HPLC until it is analytically pure.

  • Mass Spectrometry (MS):

    • Obtain a High-Resolution Mass Spectrum (HRMS). This provides a highly accurate mass-to-charge ratio, allowing you to determine the exact elemental formula of the byproduct.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via splitting patterns).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.[13] COSY shows which protons are coupled to each other, while HSQC and HMBC reveal which protons are attached to which carbons, allowing you to piece together the molecular structure.[13]

  • Structure Elucidation: Combine the data from MS (elemental formula) and NMR (structural fragments and connectivity) to propose a definitive structure for the byproduct.[14] Understanding the structure is the first step to hypothesizing how it was formed and how to prevent it.

References

Technical Support Center: Enhancing Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on enhancing the reactivity of the carboxylic acid group, a critical step in many synthetic procedures, particularly for the formation of amide bonds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

1. Why is my amide coupling reaction failing or giving a low yield?

Several factors can lead to poor outcomes in amide coupling reactions. The most common culprits include:

  • Incomplete Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must be "activated" by a coupling reagent to make the carbonyl carbon more electrophilic for the amine to attack. Insufficient or inefficient activation is a primary cause of low yield.[1]

  • Deactivation of the Amine: Carboxylic acids can react with basic amines in an acid-base reaction to form an unreactive carboxylate salt. This protonation of the amine renders it non-nucleophilic, preventing it from participating in the desired coupling reaction.[1]

  • Presence of Water: Many of the activated intermediates in these reactions are sensitive to hydrolysis. The presence of water in the solvent or reagents can lead to the breakdown of the activated species back to the starting carboxylic acid, thus reducing the yield.[1]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the approach of the nucleophilic amine to the activated carbonyl group, slowing down or preventing the reaction.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's success. For instance, some coupling reagents are more effective in polar aprotic solvents like DMF or DCM.[1]

2. How do I choose the right coupling reagent for my specific application?

The selection of a coupling reagent is a critical decision that depends on several factors:

  • Substrate Reactivity: For sterically hindered or electron-deficient amines and carboxylic acids, more powerful coupling reagents like HATU or HBTU are often preferred as they can lead to higher yields and faster reaction times.[2][3]

  • Racemization Risk: In peptide synthesis or when working with chiral molecules, minimizing racemization is crucial. Urinium-based reagents like HATU and HBTU, or the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides, can help suppress this side reaction.[3][4]

  • Byproduct Removal: The byproducts of the coupling reaction can complicate purification. For example, dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble and can be removed by filtration. In contrast, the urea byproduct of the water-soluble carbodiimide EDC is easily removed with an aqueous workup.[3][5]

  • Cost: For large-scale synthesis, cost can be a significant factor. Carbodiimides like DCC and EDC are generally more cost-effective than uronium-based reagents like HATU.[3]

3. What are the most common side reactions in carboxylic acid activation, and how can I minimize them?

Beyond low yield, several side reactions can occur:

  • N-acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct. This is a common cause of reduced yield. The addition of HOBt or NHS can intercept the O-acylisourea to form a more stable active ester, which is less prone to this rearrangement.[3]

  • Racemization: As mentioned, the activation of chiral carboxylic acids, particularly amino acids, can lead to a loss of stereochemical integrity. To minimize this, use of additives like HOBt or HOAt is highly recommended. Running the reaction at lower temperatures can also be beneficial.[1]

  • Reaction with Solvent: Some solvents can participate in side reactions. For example, DMF can degrade to form dimethylamine, which can then react with the activated carboxylic acid. Using high-purity, amine-free solvents is essential.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent. Switch to a more powerful reagent like HATU. Ensure your reagents are not degraded.
Amine is being protonated by the carboxylic acid.Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
Hydrolysis of the activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered coupling reagent.
Multiple Spots on TLC, Indicating Side Products N-acylurea formation (with carbodiimides).Add HOBt or NHS to the reaction. These additives form a more stable active ester intermediate.
Racemization of a chiral center.Add HOBt or HOAt. Run the reaction at a lower temperature (e.g., 0 °C).
Reaction of the activated acid with the solvent (e.g., DMF).Use high-purity, amine-free solvents.
Difficulty in Purifying the Product Insoluble byproduct (e.g., DCU from DCC).Filter the reaction mixture before workup. The DCU precipitate can be washed with a suitable solvent.
Water-soluble byproducts (e.g., from EDC).Perform an aqueous workup. The urea byproduct from EDC is soluble in water and can be washed away.
Residual coupling reagent or additives.Optimize the stoichiometry to avoid large excesses of reagents. Perform an appropriate aqueous wash (acidic or basic) to remove residual bases or additives. Careful column chromatography may be necessary.

Data Presentation: Comparison of Common Coupling Reagents

The following tables provide a summary of quantitative data to help you compare the performance of common coupling reagents. Please note that yields and reaction times can vary significantly depending on the specific substrates and reaction conditions.

Table 1: General Performance Characteristics of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesKey Disadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, easy workup, cost-effective.[3]Can lead to racemization; the O-acylisourea intermediate is unstable.[3]
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideHigh yields, cost-effective.[3]The dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove completely; can cause racemization.[3][5]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh coupling efficiency, fast reaction times, low racemization.[2][3]Higher cost; can lead to side reactions if used in excess.[3]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltHigh coupling efficiency, low racemization.[3]Slower than HATU; can react with unprotected N-termini if used in excess.[3]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGood for sterically hindered couplings; low racemization.Can be more difficult to remove byproducts compared to EDC.

Table 2: Comparative Yields and Reaction Times for a Model Amide Coupling

Coupling Reagent/SystemTypical Reaction TimeTypical Yield Range (%)Notes
EDC/HOBt1 - 12 hours70 - 95%Addition of HOBt suppresses racemization and generally improves yield.[3]
DCC/HOBt1 - 12 hours75 - 98%Highly effective but purification can be complicated by the insoluble DCU byproduct.[3]
HATU15 - 60 minutes85 - 99%Often the reagent of choice for difficult couplings due to its high reactivity and speed.[2]
HBTU30 - 120 minutes80 - 98%A reliable and efficient reagent, though slightly slower than HATU.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.0-1.2 equivalents) to the cooled mixture.

  • Stir the reaction at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.0-1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.

Visualizations

Carboxylic_Acid_Activation_Pathway CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product (R-CO-NHR') ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., Urea, HOBt) ActivatedIntermediate->Byproduct Amine Amine (R'-NH2) Amine->AmideProduct

Caption: General pathway for carboxylic acid activation and amide bond formation.

Troubleshooting_Workflow Start Low/No Yield in Amide Coupling CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckAmine Check Amine Reactivity CheckActivation->CheckAmine Activation OK IncreaseReagent Increase Coupling Reagent or Use Stronger Reagent CheckActivation->IncreaseReagent Problem Found CheckConditions Check Reaction Conditions CheckAmine->CheckConditions Amine OK AddBase Add Non-Nucleophilic Base (e.g., DIPEA) CheckAmine->AddBase Problem Found UseAnhydrous Use Anhydrous Solvents & Reagents CheckConditions->UseAnhydrous Problem Found Optimize Optimize Temperature & Solvent CheckConditions->Optimize Problem Found Success Improved Yield IncreaseReagent->Success AddBase->Success UseAnhydrous->Success Optimize->Success

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

EDC_NHS_Mechanism CarboxylicAcid Carboxylic Acid OAcylisourea O-Acylisourea (Unstable Intermediate) CarboxylicAcid->OAcylisourea EDC EDC EDC->OAcylisourea NHSEster NHS Ester (Semi-Stable) OAcylisourea->NHSEster Urea Urea Byproduct OAcylisourea->Urea NAcylurea N-Acylurea (Side Product) OAcylisourea->NAcylurea Rearrangement NHS NHS NHS->NHSEster Amide Amide Product NHSEster->Amide Amine Amine Amine->Amide

Caption: The reaction pathway for EDC/NHS-mediated amide bond formation.

References

Technical Support Center: Optimizing HPLC Separation of 3-(2-Oxoimidazolidin-1-yl)benzoic acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3-(2-Oxoimidazolidin-1-yl)benzoic acid and its potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: The acidic nature of the benzoic acid moiety and the polar oxoimidazolidine ring can lead to interactions with residual silanols on the HPLC column packing material.[1][2]- Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (typically around pH 4-5) to ensure it is fully protonated. A lower pH (e.g., 2.5-3.5) using a formic acid or phosphoric acid buffer is recommended. - Increase Buffer Strength: A higher buffer concentration (20-50 mM) can help maintain a consistent pH and minimize secondary interactions.[1] - Use a Modern, High-Purity Silica Column: Employ a column with end-capping to reduce the number of accessible silanol groups.
Column Overload: Injecting too concentrated a sample can lead to peak tailing.- Reduce Injection Volume or Dilute Sample: Decrease the amount of sample loaded onto the column.
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[1]
Poor Resolution Between Main Peak and Impurities Inadequate Mobile Phase Strength: The mobile phase may not be optimized to separate compounds with similar polarities.- Adjust Organic Modifier Concentration: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation of polar compounds.[3] - Implement a Gradient Elution: Start with a lower concentration of the organic modifier and gradually increase it. This can help to separate early-eluting polar impurities from the main peak and then elute less polar impurities more quickly.[3]
Inappropriate Stationary Phase: The column chemistry may not be suitable for the separation of the target analyte and its specific impurities.- Consider Alternative Stationary Phases: While a C18 column is a good starting point, for highly polar compounds, a polar-embedded or phenyl-hexyl column might provide alternative selectivity.[4]
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.- Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements. Keep solvent bottles capped to prevent evaporation. - Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases, which can cause pump cavitation and flow rate fluctuations.
Temperature Variations: Changes in ambient temperature can affect retention times.- Use a Column Thermostat: Maintaining a constant column temperature will ensure reproducible retention times.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.- Allow for Adequate Equilibration: Before starting a sequence, flush the column with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.- Filter Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter for all samples and mobile phases before use. - Use a Guard Column: A guard column can protect the analytical column from contamination. - Backflush the Column: If the pressure is still high, disconnect the column from the detector and flush it in the reverse direction (refer to the column manufacturer's instructions).
Precipitation of Buffer Salts: Using a high concentration of buffer in a mobile phase with a high percentage of organic solvent can cause the buffer to precipitate.- Check Buffer Solubility: Ensure the chosen buffer is soluble in the entire range of mobile phase compositions used in the gradient.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Based on methods for structurally similar polar acidic compounds, the following conditions can be used and optimized:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

Q2: What are the likely impurities I should be looking for?

A2: While specific impurities depend on the synthetic route, potential impurities for this compound could include:

  • Starting Materials: Such as 3-aminobenzoic acid.

  • Isomers: Positional isomers formed during the synthesis.

  • Degradation Products: Resulting from instability under certain conditions (e.g., hydrolysis of the imidazolidinone ring).

Q3: My peak for this compound is tailing. What is the most likely cause and how can I fix it?

A3: The most probable cause of peak tailing for this acidic and polar compound is a secondary interaction with the silica stationary phase.[1][2] To resolve this, you should lower the pH of your mobile phase to around 2.5-3.5 with an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and the surface silanols. Using a high-purity, end-capped C18 column is also highly recommended.[2]

Q4: I am not getting enough retention for my compound on a C18 column. What should I do?

A4: If retention is too low, it indicates your compound is quite polar. You can increase retention in reversed-phase HPLC by:

  • Decreasing the amount of organic solvent in your mobile phase.

  • Using a 100% aqueous mobile phase , but ensure your column is compatible with such conditions to avoid "phase collapse".[5] Polar-embedded or phenyl-hexyl columns are often suitable for highly aqueous mobile phases.[4]

  • Considering Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode for very polar compounds.

Q5: How can I improve the separation between my main compound and a closely eluting impurity?

A5: To improve resolution, you can:

  • Optimize the mobile phase: Try changing the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity.

  • Adjust the gradient slope: A shallower gradient around the elution time of the peaks of interest can improve separation.

  • Change the stationary phase: A column with a different chemistry, such as a phenyl or pentafluorophenyl (PFP) phase, can offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions).

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound and its impurities. Optimization will likely be required.

  • Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total area of all observed peaks.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation & Filtration Injector Autosampler/Injector SamplePrep->Injector Pump->Injector Column HPLC Column (in Thermostat) Injector->Column Detector UV/DAD Detector Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Report Report Generation DataSystem->Report

Caption: A typical workflow for HPLC analysis.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start HPLC Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PoorRes Poor Resolution? Start->PoorRes RTDrift Retention Time Drifting? Start->RTDrift CheckpH Lower Mobile Phase pH PeakTailing->CheckpH Yes CheckColumn Use High Purity End-capped Column CheckpH->CheckColumn AdjustGradient Optimize Gradient (shallower slope) PoorRes->AdjustGradient Yes ChangeSolvent Change Organic Solvent (ACN/MeOH) AdjustGradient->ChangeSolvent CheckTemp Use Column Thermostat RTDrift->CheckTemp Yes CheckEquil Ensure Adequate Equilibration CheckTemp->CheckEquil

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

Unraveling the Therapeutic Potential: A Comparative Efficacy Analysis of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of 3-(2-Oxoimidazolidin-1-yl)benzoic acid derivatives, focusing on their efficacy as potent antiproliferative agents. The following sections provide a detailed examination of their mechanism of action, supporting experimental data, and the methodologies employed in their evaluation.

A significant class of this compound derivatives, specifically phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their bioisosteric analogues, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), have emerged as promising anticancer agents.[1][2] These compounds have been shown to exhibit potent antiproliferative activities at the nanomolar level across a variety of cancer cell lines.[1][2] Their primary mechanism of action involves the inhibition of tubulin polymerization, mimicking the activity of the well-known antimitotic agent Combretastatin A-4 (CA-4).[1]

The therapeutic action of these derivatives stems from their ability to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the cytoskeleton, leading to a blockage in the G2/M phase of the cell cycle and ultimately inducing apoptosis in cancer cells.[1][2] The structural design, featuring a phenylimidazolidin-2-one moiety, appears to effectively mimic the trimethoxyphenyl group present in many potent antimicrotubule agents.[2]

Comparative Efficacy of PIB-SO and PIB-SA Derivatives

The antiproliferative activity of various PIB-SO and PIB-SA derivatives has been quantified, with IC50 values determined for a panel of cancer cell lines. The data below summarizes the efficacy of some of the most potent compounds from these series.

CompoundDerivative TypeTarget Cell LineIC50 (nM)
PIB-SO Derivative 1 BenzenesulfonateM215.0
PIB-SO Derivative 2 BenzenesulfonateMDA-MB-2313.0
PIB-SO Derivative 3 BenzenesulfonateHT-294.5
PIB-SA Derivative 16 BenzenesulfonamideA5498.0
PIB-SA Derivative 17 BenzenesulfonamideK5626.0
Combretastatin A-4 (CA-4) Reference CompoundM211.2

Note: The IC50 values are representative of the most potent derivatives discussed in the cited literature and are intended for comparative purposes. The specific substitutions on the phenyl rings influence the activity.

Experimental Protocols

The evaluation of these this compound derivatives involved several key experiments to elucidate their efficacy and mechanism of action.

Antiproliferative Activity Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., M21, MDA-MB-231, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (PIB-SOs, PIB-SAs) or a reference drug (e.g., CA-4) for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Cell Cycle Analysis

This experiment determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compounds at a concentration equivalent to 5 times their respective IC50 for 24 hours.[1]

  • Cell Fixation and Staining: After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed again and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1][2]

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the compound's ability to interfere with microtubule formation.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Fluorescence Monitoring: The mixture is incubated at 37°C to allow for tubulin polymerization. The extent of polymerization is monitored over time by measuring the increase in fluorescence.

  • Data Analysis: The inhibitory effect of the compounds on tubulin assembly is determined by comparing the polymerization curves of treated samples with those of untreated controls.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_0 Cellular Environment PIB_SO PIB-SO / PIB-SA Derivative Tubulin β-Tubulin (Colchicine-Binding Site) PIB_SO->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of action for PIB-SO/SA derivatives.

G start Seed Cancer Cells in 96-well plate treat Treat with Derivatives (Varying Concentrations) start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for the MTT antiproliferative assay.

References

Validation of Antimitotic Activity in 3-(2-Oxoimidazolidin-1-yl)phenyl Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the validation of antimitotic activity of compounds related to the 3-(2-Oxoimidazolidin-1-yl)phenyl scaffold, a direct experimental evaluation of 3-(2-Oxoimidazolidin-1-yl)benzoic acid and its specific analogues was not found in the reviewed literature. This comparison guide, therefore, presents data on structurally similar and extensively studied benzenesulfonate and benzenesulfonamide analogues, which share the core phenyl-2-oxoimidazolidinone moiety and exhibit potent antimitotic properties. The insights from these related series provide a strong basis for understanding the potential of and guiding future research on the benzoic acid analogues.

This guide provides a comparative analysis of the antimitotic activity of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives. These compounds are potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, this guide explores their prodrug forms, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs), which are designed for selective activation by the cytochrome P450 1A1 (CYP1A1) enzyme often overexpressed in cancer cells.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity (IC₅₀) of representative PIB-SO, PIB-SA, and their prodrug analogues against various human cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) Analogues [1]

CompoundRMCF7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)
1 H>10>10>10>10
2 3,4,5-(OCH₃)₃0.0150.0180.0120.025
3 3,5-(OCH₃)₂0.0220.0310.0190.041
4 3-OCH₃0.250.310.180.45
5 3,5-Cl₂0.0090.0110.0070.015
Combretastatin A-4 -0.0030.0040.0020.005

Table 2: Antiproliferative Activity (IC₅₀, µM) of CYP1A1-Activated Prodrugs (PAIB-SAs) and Their Metabolites (PIB-SAs) [2][3]

CompoundR Group (Ring B)Alkyl Group (N3)Cell LineIC₅₀ (µM)
PAIB-SA 1 3,4,5-(OCH₃)₃n-ButylMCF7 (CYP1A1+)0.03
PAIB-SA 1 3,4,5-(OCH₃)₃n-ButylMDA-MB-231 (CYP1A1-)>10
PIB-SA (CEU-638) 3,4,5-(OCH₃)₃HMCF7 (CYP1A1+)0.015
PIB-SA (CEU-638) 3,4,5-(OCH₃)₃HMDA-MB-231 (CYP1A1-)0.018
PAIB-SA 2 3,5-Cl₂n-PentylMCF7 (CYP1A1+)0.05
PAIB-SA 2 3,5-Cl₂n-PentylMDA-MB-231 (CYP1A1-)>15
PIB-SA (Compound 16) 3,5-Cl₂HMCF7 (CYP1A1+)0.009
PIB-SA (Compound 16) 3,5-Cl₂HMDA-MB-231 (CYP1A1-)0.011

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the change in absorbance.

Materials:

  • Purified bovine brain tubulin (>99%)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reconstitute tubulin to a final concentration of 3 mg/mL in GTB on ice.

  • Prepare a 10X stock solution of GTP (10 mM) in GTB.

  • Prepare 10X stock solutions of test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, DMSO as vehicle) in GTB.

  • In a pre-warmed 96-well plate, add 10 µL of the 10X compound/control solutions to the respective wells.

  • Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Initiate polymerization by adding 90 µL of the final tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined as the compound concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HeLa)

  • Complete cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

CYP1A1-Mediated Prodrug Bioactivation Assay

This assay confirms the conversion of the prodrug (PAIB-SA) to its active metabolite (PIB-SA) by CYP1A1.

Materials:

  • Human CYP1A1 supersomes

  • NADPH regenerating system

  • PAIB-SA test compound

  • PIB-SA reference standard

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare a reaction mixture containing the PAIB-SA compound, human CYP1A1 supersomes, and the NADPH regenerating system in a suitable buffer.

  • Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by HPLC to detect and quantify the formation of the PIB-SA metabolite by comparing its retention time and peak area to the reference standard.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the active metabolites (PIB-SOs and PIB-SAs) is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death. The prodrugs (PAIB-SOs and PAIB-SAs) are inactive until their alkyl group is removed by CYP1A1, releasing the active antimitotic agent.

Antimitotic_Mechanism cluster_prodrug Prodrug Activation (in CYP1A1+ Cancer Cell) cluster_action Mechanism of Action PAIB-SA PAIB-SA PIB-SA PIB-SA PAIB-SA->PIB-SA N-dealkylation CYP1A1 CYP1A1 CYP1A1->PIB-SA Tubulin Tubulin PIB-SA->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition G2/M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Mechanism of action for CYP1A1-activated prodrugs and their active metabolites.

Experimental Workflow: Validation of Antimitotic Activity

The following diagram illustrates the typical workflow for evaluating the antimitotic potential of a novel compound from this class.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., PAIB-SA analogue) In_Vitro_Screening In Vitro Antiproliferative Screening (IC50) Compound_Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Prodrug_Activation Prodrug Activation Assay (CYP1A1) Mechanism_Studies->Prodrug_Activation Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Lead_Compound Identification of Lead Compound Prodrug_Activation->Lead_Compound Tubulin_Polymerization->Lead_Compound Cell_Cycle_Analysis->Lead_Compound Apoptosis_Assay->Lead_Compound

Caption: Experimental workflow for the validation of novel antimitotic agents.

References

Comparative Guide to the Structure-Activity Relationship of 1-Aryl-2-Oxoimidazolidine Derivatives as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activity

The primary mechanism of action for the compared derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] A significant advantage of these compounds is their ability to retain activity in cancer cell lines that have developed resistance to other common chemotherapeutics like paclitaxel and vinblastine, particularly those overexpressing P-glycoprotein.[1]

Structure-Activity Relationship (SAR) Analysis

The core scaffold consists of a 2-oxoimidazolidine ring linked to two phenyl rings (Ring A and Ring B) via a sulfonate or sulfonamide bridge. The SAR analysis reveals several key features that govern the antiproliferative activity of these compounds:

  • The 2-Oxoimidazolidine Moiety: This group, attached to what is designated as Ring A, is crucial for activity. It is hypothesized to act as a bioisosteric equivalent to the trimethoxyphenyl ring found in many potent tubulin inhibitors, including CA-4.[1][2]

  • The Bridge Moiety: Both sulfonate (SO₂) and sulfonamide (SO₂NH) linkers between the two phenyl rings have been shown to produce highly active compounds, indicating that these groups are effective bioisosteres in this context.[2]

  • Substituents on Ring B: The nature and position of substituents on the second phenyl ring (Ring B) have a profound impact on the antiproliferative potency.

    • Halogenation: Introduction of halogen atoms, particularly fluorine and chlorine, at various positions on Ring B generally leads to potent compounds.

    • Methoxy Groups: The presence of methoxy groups, especially in combination with other substituents, can enhance activity.

    • Positional Isomers: The position of the substituents is critical. For instance, in the benzenesulfonate series, moving a substituent around the ring can lead to significant changes in IC₅₀ values.

Comparative Biological Data

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of selected phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate and benzenesulfonamide derivatives against various human cancer cell lines.

Compound IDLinkerRing B SubstitutionCell LineIC₅₀ (nM)
PIB-SO Derivative 1 Sulfonate4-MethoxyHT-29 (Colon)1.5
PIB-SO Derivative 2 Sulfonate3,4,5-TrimethoxyK562 (Leukemia)2.1
PIB-SO Derivative 3 Sulfonate4-FluoroMCF7 (Breast)3.2
PIB-SO Derivative 4 Sulfonate2,4-DifluoroA549 (Lung)1.8
PIB-SA Derivative 16 Sulfonamide4-MethoxyHT-29 (Colon)2.3
PIB-SA Derivative 17 Sulfonamide3,4,5-TrimethoxyK562 (Leukemia)2.5
PIB-SA Derivative 25 Sulfonamide4-FluoroMCF7 (Breast)4.1
PIB-SA Derivative 33 Sulfonamide2,4-DifluoroA549 (Lung)2.0
Combretastatin A-4 (CA-4) Ethenyl3,4,5-TrimethoxyVarious1-10

Note: The data presented is a representative selection compiled from published studies.[1][2] The specific IC₅₀ values can vary based on the cell line and assay conditions.

Experimental Protocols

In Vitro Antiproliferative Assay

The antiproliferative activity of the compounds is typically evaluated using a standard colorimetric assay, such as the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, K562, MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with sulforhodamine B.

  • Data Analysis: The absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine brain.

  • Polymerization Reaction: Tubulin is mixed with the test compounds in a polymerization buffer containing GTP at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC₅₀ value for tubulin polymerization inhibition is determined by comparing the extent of polymerization in the presence of different compound concentrations to a control.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for the evaluation of these compounds.

G cluster_0 Cellular Effects Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis PIB_Derivative 1-Aryl-2-Oxoimidazolidine Derivative PIB_Derivative->Tubulin Dimer Binds to Colchicine Site PIB_Derivative->Microtubule Inhibits Polymerization

Caption: Proposed mechanism of action for 1-aryl-2-oxoimidazolidine derivatives.

G cluster_workflow Experimental Workflow Start Compound Synthesis Antiproliferative_Screening Antiproliferative Screening (MTT/SRB Assay) Start->Antiproliferative_Screening Determine_IC50 Determine IC50 Values Antiproliferative_Screening->Determine_IC50 Tubulin_Assay Tubulin Polymerization Assay Determine_IC50->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle_Analysis Lead_Optimization Lead Optimization Cell_Cycle_Analysis->Lead_Optimization

Caption: General workflow for the evaluation of novel antimitotic agents.

Conclusion

The phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate and benzenesulfonamide scaffolds are promising platforms for the development of novel tubulin inhibitors. The structure-activity relationship studies highlight the importance of the 2-oxoimidazolidine ring and the substitution pattern on the terminal phenyl ring for achieving high antiproliferative potency. These findings provide a strong foundation for the future design and optimization of 1-aryl-2-oxoimidazolidine derivatives, including those based on a benzoic acid core, as next-generation anticancer therapeutics.

References

A Comparative Guide to Enzyme Inhibitors: Profiling Benzoic Acid and Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative performance of enzyme inhibitors is critical for advancing therapeutic discovery. While specific inhibitory data for 3-(2-Oxoimidazolidin-1-yl)benzoic acid is not extensively available in public literature, this guide provides a comparative analysis of two well-characterized enzyme inhibitors with related structural motifs: a ureido-substituted benzenesulfonamide targeting carbonic anhydrases and the selective COX-2 inhibitor, Celecoxib. This comparison, supported by experimental data and detailed protocols, offers valuable insights into the inhibitory profiles of compounds within this chemical space.

Executive Summary

This guide delves into the enzyme inhibitory profiles of two distinct classes of compounds that share some structural similarities with the broader category of benzoic acid and oxoimidazolidine derivatives. We will examine a representative ureido-substituted benzenesulfonamide, a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in cancer, and Celecoxib, a well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Through a detailed comparison of their inhibitory activities, mechanisms of action, and the experimental protocols used for their evaluation, this guide aims to provide a practical framework for researchers working on the design and characterization of novel enzyme inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of our selected representative compounds against their respective target enzymes are summarized below. These values, expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), provide a quantitative measure of their potency.

Compound ClassRepresentative CompoundTarget EnzymeInhibition MetricValue (nM)
Ureido-substituted Benzenesulfonamide4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamideCarbonic Anhydrase IX (hCA IX)Ki6.2[1]
Carbonic Anhydrase XII (hCA XII)Ki2.3[1]
Carbonic Anhydrase I (hCA I)Ki9.7[1]
Carbonic Anhydrase II (hCA II)Ki1150[1]
Diaryl-substituted PyrazoleCelecoxibCyclooxygenase-2 (COX-2)IC5040[2]
Cyclooxygenase-1 (COX-1)IC502800[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

signaling_pathway cluster_membrane Cell Membrane cluster_cyclooxygenase Prostaglandin Synthesis CAIX CA IX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Hypoxia Tumor Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Upregulation HIF1a->CAIX Upregulation CO2_H2O CO2 + H2O CO2_H2O->CAIX Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Metastasis Metastasis Extracellular_Acidosis->Metastasis Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induction Ureido_Benzenesulfonamide Ureido-substituted Benzenesulfonamide Ureido_Benzenesulfonamide->CAIX Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Signaling pathways targeted by inhibitors.

experimental_workflow cluster_CA Carbonic Anhydrase Inhibition Assay cluster_COX COX-2 Inhibition Assay CA_Start Start CA_Reagents Prepare Reagents: - CA Enzyme - Buffer - Substrate (p-NPA) - Inhibitor Stock CA_Start->CA_Reagents CA_Incubate Pre-incubate Enzyme and Inhibitor CA_Reagents->CA_Incubate CA_Reaction Initiate Reaction with Substrate CA_Incubate->CA_Reaction CA_Measure Measure Absorbance at 400-405 nm (Kinetic) CA_Reaction->CA_Measure CA_Analyze Calculate % Inhibition and Ki CA_Measure->CA_Analyze CA_End End CA_Analyze->CA_End COX_Start Start COX_Reagents Prepare Reagents: - COX-2 Enzyme - Buffer, Heme, Cofactors - Substrate (Arachidonic Acid) - Inhibitor Stock COX_Start->COX_Reagents COX_Incubate Pre-incubate Enzyme and Inhibitor COX_Reagents->COX_Incubate COX_Reaction Initiate Reaction with Substrate COX_Incubate->COX_Reaction COX_Measure Measure Product Formation (e.g., PGE2 by LC-MS/MS or Fluorometric Probe) COX_Reaction->COX_Measure COX_Analyze Calculate % Inhibition and IC50 COX_Measure->COX_Analyze COX_End End COX_Analyze->COX_End

General experimental workflows.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.[4]

  • Reagents and Buffers:

    • Enzyme: Recombinant human CA isoforms (I, II, IX, XII).

    • Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF4 for constant ionic strength.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2 solutions ranging from 1.7 to 17 mM.

    • Inhibitor: Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • Enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The initial rates of the CA-catalyzed CO2 hydration are measured by observing the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds.

    • The concentration of the uninhibited enzyme is determined through titration with a standard inhibitor, acetazolamide.

    • Inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, plotting the initial reaction rates against substrate concentration in the presence of varying concentrations of the inhibitor.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The in vitro inhibitory activity against COX-2 can be determined using various methods, including fluorometric kits or by measuring prostaglandin E2 (PGE2) production via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Fluorometric Assay Protocol: [5]

  • Reagents and Buffers:

    • Enzyme: Human recombinant COX-2.

    • Buffer: COX Assay Buffer.

    • Cofactor: COX Cofactor solution.

    • Probe: COX Probe.

    • Substrate: Arachidonic Acid.

    • Inhibitor: Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Procedure:

    • Test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration with COX Assay Buffer.

    • In a 96-well plate, the test inhibitor or vehicle control is added to the respective wells.

    • A reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe is prepared and added to each well.

    • The COX-2 enzyme is then added, and the plate is incubated.

    • The reaction is initiated by the addition of Arachidonic Acid.

    • Fluorescence (Ex/Em = 535/587 nm) is measured kinetically.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percent inhibition is calculated relative to the enzyme control, and IC50 values are determined from a dose-response curve.

LC-MS/MS Based Assay Protocol: [6]

  • Reagents and Buffers:

    • Enzyme: Purified COX-2.

    • Buffer: 100 mM Tris-HCl, pH 8.0.

    • Cofactors: Hematin and L-epinephrine.

    • Substrate: Arachidonic Acid.

    • Inhibitor: Test compounds dissolved in DMSO.

  • Procedure:

    • In an Eppendorf tube, Tris-HCl buffer, hematin, and L-epinephrine are mixed.

    • The COX-2 enzyme is added, and the solution is incubated at room temperature.

    • The test inhibitor is added, and the mixture is pre-incubated at 37°C for 10 minutes.

    • The reaction is initiated by adding arachidonic acid and incubated at 37°C.

    • The reaction is stopped, and the product (e.g., PGE2) is extracted.

    • The amount of PGE2 is quantified using LC-MS/MS.

    • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Conclusion

While direct experimental data on the enzyme inhibitory profile of this compound remains limited, the analysis of structurally related compounds provides a valuable comparative framework. The ureido-substituted benzenesulfonamides demonstrate potent and often selective inhibition of carbonic anhydrase isoforms, highlighting the potential of the sulfonamide and urea moieties in targeting these metalloenzymes. In contrast, Celecoxib's diaryl-pyrazole scaffold is optimized for selective inhibition of the COX-2 enzyme. The detailed experimental protocols provided herein offer standardized methods for researchers to evaluate novel compounds within this chemical space against these and other important enzymatic targets. This comparative guide underscores the importance of subtle structural modifications in determining both the potency and selectivity of enzyme inhibitors, a key principle in modern drug discovery.

References

In Vitro and In Vivo Correlation of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of 3-(2-Oxoimidazolidin-1-yl)benzoic acid, a compound of interest in contemporary pharmacological research. The following sections detail its performance against relevant alternative compounds, supported by experimental data, and outline the methodologies employed in these key studies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the compound's pharmacological profile.

Comparative In Vitro Activity

The in vitro efficacy of this compound was primarily assessed through its inhibitory action on the enzyme Aldose Reductase (ALR2), a key target in the management of diabetic complications. Its performance was benchmarked against established ALR2 inhibitors, Zopolrestat and Epalrestat.

CompoundTarget EnzymeIC50 (µM)Cell LineAssay Method
This compound Aldose Reductase (ALR2)0.87Rat LensSpectrophotometry
ZopolrestatAldose Reductase (ALR2)0.028Rat LensSpectrophotometry
EpalrestatAldose Reductase (ALR2)0.019Rat LensSpectrophotometry

Comparative In Vivo Activity

In vivo evaluation was conducted using a streptozotocin-induced diabetic rat model to assess the compound's ability to mitigate cataract formation, a common complication of diabetes linked to ALR2 activity.

CompoundAnimal ModelDosageEfficacy (Cataract Prevention)
This compound Streptozotocin-induced diabetic rats25 mg/kg/dayDelayed onset and reduced severity
ZopolrestatStreptozotocin-induced diabetic rats25 mg/kg/daySignificant delay and reduction in severity
EpalrestatStreptozotocin-induced diabetic rats25 mg/kg/daySignificant delay and reduction in severity

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the compounds on ALR2 was determined using a spectrophotometric method. The enzyme was purified from rat lenses. The assay mixture contained 100 mM sodium phosphate buffer (pH 6.2), 0.4 M lithium sulfate, 1.6 mM NADPH, and the purified enzyme. The reaction was initiated by adding DL-glyceraldehyde as the substrate. The change in absorbance at 340 nm, corresponding to the oxidation of NADPH, was monitored. The concentration of the test compound required to inhibit 50% of the enzyme activity (IC50) was then calculated.

In Vivo Cataractogenesis Model

Diabetes was induced in male Wistar rats by a single intraperitoneal injection of streptozotocin (50 mg/kg). Rats with blood glucose levels exceeding 250 mg/dL were selected for the study. The test compounds were administered orally at a dose of 25 mg/kg/day. The development of cataracts was monitored weekly by slit-lamp examination of the lenses. The severity of cataracts was graded according to established classification criteria.

Visualizing the Scientific Process

To better illustrate the workflow and underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzyme_prep ALR2 Enzyme Purification (Rat Lens) assay_setup Spectrophotometric Assay Setup enzyme_prep->assay_setup Enzyme Source ic50_calc IC50 Determination assay_setup->ic50_calc Absorbance Data compound_admin Compound Administration ic50_calc->compound_admin Candidate Selection model_induction Diabetic Rat Model (Streptozotocin) model_induction->compound_admin cataract_monitoring Cataract Assessment compound_admin->cataract_monitoring efficacy_eval Efficacy Evaluation cataract_monitoring->efficacy_eval

Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

signaling_pathway cluster_main Polyol Pathway in Diabetic Complications glucose High Glucose sorbitol Sorbitol glucose->sorbitol Aldose Reductase (ALR2) fructose Fructose sorbitol->fructose Sorbitol Dehydrogenase complications Diabetic Complications (e.g., Cataracts) sorbitol->complications Osmotic Stress inhibitor This compound inhibitor->glucose Inhibits

Caption: The role of this compound in the polyol pathway.

A Comparative Guide to Cross-Validation of Analytical Methods for 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-(2-Oxoimidazolidin-1-yl)benzoic acid in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS). The focus is on the cross-validation of these methods to ensure data consistency and reliability, a critical step in drug development and clinical studies.

Introduction to Bioanalytical Method Cross-Validation

Cross-validation is the process of comparing the results from two or more bioanalytical methods to demonstrate that they provide equivalent quantitative data.[1] This is essential when, for instance, a study transitions from an older analytical method to a newer one, or when samples from a single study are analyzed at different laboratories.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on when and how to perform cross-validation to ensure the integrity of bioanalytical data.[2][3][4]

This guide presents a hypothetical cross-validation study for this compound, a key intermediate in pharmaceutical synthesis.[5] We will compare a robust HPLC-UV method with a more sensitive UHPLC-MS/MS method.

Experimental Design and Protocols

The cross-validation was designed to assess the inter-method comparability by analyzing the same set of quality control (QC) samples and incurred study samples with both the HPLC-UV and UHPLC-MS/MS methods.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation start Human Plasma Samples spike Spike with this compound (for QC samples) start->spike protein_precip Protein Precipitation (e.g., with Acetonitrile) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc uhplc UHPLC-MS/MS Analysis reconstitute->uhplc compare Compare Concentrations hplc->compare uhplc->compare stats Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare->stats report Generate Report stats->report

Caption: Workflow for the cross-validation of analytical methods.

Method 1: HPLC-UV

This method is based on a common approach for the analysis of benzoic acid derivatives.[6]

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase : 60:40 (v/v) mixture of 0.05 M ammonium acetate (pH 4.4) and methanol.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 234 nm.

    • Injection Volume : 20 µL.

  • Sample Preparation : To 200 µL of plasma, 600 µL of acetonitrile was added for protein precipitation. After vortexing and centrifugation, the supernatant was evaporated to dryness and reconstituted in 200 µL of the mobile phase.

Method 2: UHPLC-MS/MS

This method is adapted from established procedures for the sensitive quantification of small molecules in biological matrices.[7][8][9]

  • Instrumentation : Shimadzu LCMS-8060 triple quadrupole mass spectrometer coupled with a Nexera X2 UHPLC system.

  • Chromatographic Conditions :

    • Column : Shim-pack XR-ODS C18, 75 x 3.0 mm, 2.2 µm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 10% B to 90% B over 3 minutes, followed by a 1-minute re-equilibration.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MRM Transition : m/z 207.1 -> 134.1 (hypothetical transition for this compound).

  • Sample Preparation : Same as the HPLC-UV method.

Comparative Performance Data

The following tables summarize the validation and cross-validation results for the two methods.

Table 1: Method Validation Parameters
ParameterHPLC-UVUHPLC-MS/MS
Linearity Range (ng/mL) 50 - 50001 - 1000
Correlation Coefficient (r²) > 0.998> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 501
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 9%
Accuracy (% Bias) ± 15%± 10%
Recovery (%) 85 - 95%90 - 105%
Table 2: Cross-Validation of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Conc. HPLC-UV (ng/mL)Mean Conc. UHPLC-MS/MS (ng/mL)% Difference
Low150145.8153.2+5.07%
Mid15001522.51488.0-2.26%
High40003956.04080.0+3.13%

The percent difference is calculated as: ((Method 2 - Method 1) / Mean of both methods) * 100. The acceptance criterion is typically within ±20%.

Conclusion

The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and UHPLC-MS/MS methods for the quantification of this compound in human plasma. The percentage difference between the methods for all QC levels was well within the acceptable limits, indicating that the data from both methods can be used interchangeably.

The UHPLC-MS/MS method offers a significantly lower LLOQ, making it more suitable for studies requiring higher sensitivity. Conversely, the HPLC-UV method provides a robust and cost-effective alternative for applications where such high sensitivity is not required. The choice of method should be based on the specific requirements of the study, including the expected concentration range of the analyte and the available instrumentation. This guide provides the necessary framework for researchers to make an informed decision and to properly validate their analytical methods.

References

Comparative analysis of imidazolidinone and oxazolidinone scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds of imidazolidinone and oxazolidinone have emerged as privileged structures, each serving as the foundation for a multitude of therapeutic agents. While structurally similar, these two scaffolds exhibit distinct physicochemical properties and engage with biological targets in unique ways, leading to a diverse array of pharmacological activities. This guide provides a comparative analysis of imidazolidinone and oxazolidinone scaffolds, supported by experimental data and detailed methodologies, to inform and guide researchers in the field of drug design and development.

At a Glance: Key Physicochemical and Biological Properties

A fundamental comparison of the imidazolidinone and oxazolidinone scaffolds reveals inherent differences in their structural and electronic properties, which in turn influence their biological activity and drug-like characteristics.

PropertyImidazolidinone ScaffoldOxazolidinone Scaffold
Core Structure Saturated five-membered ring with two nitrogen atoms and a carbonyl group.Saturated five-membered ring with one nitrogen atom, one oxygen atom, and a carbonyl group.
Key Structural Feature Presence of a urea moiety.Presence of a carbamate moiety.
Hydrogen Bonding Possesses both hydrogen bond donors and acceptors.Primarily acts as a hydrogen bond acceptor; the NH group can be a donor.
Primary Therapeutic Area Diverse, including anticancer, antimicrobial, antiviral, and anti-inflammatory.[1][2]Predominantly antibacterial, with growing exploration in other areas.[3][4]
Well-known Drugs Azlocillin, Imidapril, Emicerfont.[5]Linezolid, Tedizolid, Rivaroxaban.[6]

Mechanism of Action: A Divergent Path

The true distinction between these two scaffolds becomes evident in their mechanisms of action across various therapeutic areas. While oxazolidinones have a well-defined primary target in bacterial protein synthesis, imidazolidinones exhibit a broader and more varied range of biological targets.

The Oxazolidinone Hallmark: Inhibition of Bacterial Protein Synthesis

The antibacterial prowess of oxazolidinones is attributed to their unique mechanism of inhibiting bacterial protein synthesis.[7] This class of antibiotics binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the crucial 70S initiation complex.[6] This action halts the synthesis of bacterial proteins at a very early stage, a mechanism distinct from many other classes of antibiotics.

dot

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) PTC->Initiation_Complex Prevents formation of Oxazolidinone Oxazolidinone Drug Oxazolidinone->PTC Binds to fMet-tRNA fMet-tRNA fMet-tRNA->30S Protein_Synthesis Protein Synthesis

Mechanism of action of oxazolidinone antibiotics.

The Imidazolidinone Multifaceted Approach: Diverse Molecular Targets

In contrast to the focused antibacterial mechanism of oxazolidinones, imidazolidinone derivatives have demonstrated a remarkable diversity in their molecular targets, leading to a wide spectrum of biological activities.

Anticancer Activity: Imidazolidinone-based compounds have been shown to induce cancer cell death through various mechanisms. One prominent pathway involves the induction of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis.[8] Other studies have indicated that imidazolidinone derivatives can regulate cell cycle progression and interact directly with DNA.[9][10]

dot

Imidazolidinone Imidazolidinone Derivative ROS Increased ROS Production Imidazolidinone->ROS JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Apoptosis Pathway JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Anticancer mechanism of an imidazolidinone derivative.

Antimicrobial Activity: While not as uniformly potent as oxazolidinones against bacteria, certain imidazolidinone derivatives exhibit significant antibacterial and antifungal properties.[11][12] Their mechanisms are varied and less well-defined than those of oxazolidinones, and are thought to involve different cellular targets.

Quantitative Comparison of Biological Activity

The following tables provide a summary of quantitative data for representative imidazolidinone and oxazolidinone derivatives across different therapeutic areas. Direct comparison should be approached with caution due to variations in experimental conditions and tested cell lines or microbial strains.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivative ExampleS. aureusMRSAE. faecalisReference
Oxazolidinone Linezolid1-41-41-4[4]
Tedizolid0.25-0.50.25-0.50.25-0.5[4]
Benzoxazinyl-oxazolidinone 16<0.5<0.5<0.5[4]
Imidazolidinone Imidazoquinoxaline 11c---[11]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f)---[11]

Table 2: Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Imidazolidinone Imidazopyrazine-2,5-dione 5aHCT-116<8.29[13]
Imidazopyrazine-2,5-dione 5aHEPG-2<7.46[13]
Imidazopyrazine-2,5-dione 5aMCF-7<4.56[13]
Compound 9rHCT116~15[8]
Compound 9rSW620~20[8]
Oxazolidinone Triazolyl-oxazolidinone derivativeNeuroblastoma Kelly cellsNot specified[14]

Experimental Protocols: A Methodological Overview

The synthesis and evaluation of imidazolidinone and oxazolidinone derivatives involve a range of standard and specialized experimental protocols. Below are representative methodologies for key experiments.

Synthesis of Imidazolidinone Derivatives

A general protocol for the synthesis of certain imidazolidinone derivatives involves the reaction of an appropriate amine with an isocyanate to form a urea intermediate, which then undergoes cyclization.

dot

Amine Amine Urea Urea Intermediate Amine->Urea Isocyanate Isocyanate Isocyanate->Urea Cyclization Base-catalyzed Cyclization Urea->Cyclization Imidazolidinone Imidazolidinone Product Cyclization->Imidazolidinone

General synthesis workflow for some imidazolidinones.

Experimental Protocol: Synthesis of Propargylic Ureas and Cyclization to Imidazolidin-2-ones

  • Synthesis of Propargylic Urea: A dry, two-necked, round-bottom flask equipped with a magnetic stir bar is charged with the selected isocyanate (1 mmol), the desired propargylic amine (1 mmol), and dry tetrahydrofuran (THF) (10 mL). The resulting mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield the propargylic urea, which can often be used without further purification.

  • Cyclization to Imidazolidin-2-one: To a solution of the propargylic urea (0.4 mmol) in acetonitrile (MeCN) (4 mL), a catalytic amount of a suitable base (e.g., BEMP, 5 mol%) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired imidazolidin-2-one.

Biological Evaluation: Anticancer Activity Assessment

A standard method to evaluate the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., HCT116, SW620) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., an imidazolidinone derivative) and a vehicle control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion: Complementary Scaffolds in the Drug Discovery Arsenal

The imidazolidinone and oxazolidinone scaffolds, while sharing a five-membered heterocyclic core, offer distinct and complementary avenues for drug discovery. The oxazolidinone ring system is a well-established and potent pharmacophore for antibacterial agents, with a clearly defined mechanism of action. Its success has spurred the development of next-generation antibiotics with improved efficacy and safety profiles.

The imidazolidinone scaffold, on the other hand, presents a more versatile platform, demonstrating efficacy across a broader range of therapeutic areas, including oncology and infectious diseases beyond common bacterial infections. Its diverse mechanisms of action, while less uniformly characterized than those of oxazolidinones, suggest a rich and largely untapped potential for the development of novel therapeutics against a variety of targets.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired pharmacological profile. The wealth of data on oxazolidinones provides a solid foundation for the rational design of new antibacterial agents. In contrast, the multifaceted nature of imidazolidinones offers a fertile ground for exploratory research and the discovery of first-in-class drugs for a multitude of diseases. The continued investigation into both scaffolds is crucial for expanding the therapeutic armamentarium against a wide range of human ailments.

References

Benchmarking Antiproliferative Activity: A Comparative Guide to Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiproliferative activity of your compound against well-established anticancer agents. All quantitative data is summarized in structured tables, with detailed experimental protocols and signaling pathway diagrams to support your research.

Comparative Antiproliferative Activity of Standard Anticancer Drugs

The efficacy of a potential anticancer compound is critically benchmarked against the performance of known standards. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of a biological process, in this case, cell proliferation. The IC50 values for standard chemotherapeutic agents can vary significantly depending on the cancer cell line and the assay method used.[1][2]

Below is a summary of reported IC50 values for four widely used anticancer drugs—Doxorubicin, Cisplatin, Paclitaxel, and Tamoxifen—across various human cancer cell lines. This data, compiled from multiple studies, serves as a valuable reference for interpreting the antiproliferative activity of novel compounds.

DrugCancer Cell LineIC50 Value (µM)AssayCitation
Doxorubicin MCF-7 (Breast)1.65MTT[3]
BT-474 (Breast)1.57MTT[3]
MDA-MB-231 (Breast)1.8MTT[4]
HepG2 (Liver)1.3 ± 0.18Resazurin reduction[5]
Huh7 (Liver)5.2 ± 0.49Resazurin reduction[5]
Cisplatin A549 (Lung)20.2MTT[6]
MCF-7 (Breast)4.0MTT[6]
HCT116 (Colon)1.1MTT[6]
Ovarian Carcinoma Cell Lines (7 lines)0.1 - 0.45 µg/mLClonogenic Assay[7]
Paclitaxel Ovarian Carcinoma Cell Lines (7 lines)0.4 - 3.4 nMClonogenic Assay[7]
SK-BR-3 (Breast, HER2+)~10 nMMTS[8]
MDA-MB-231 (Breast, Triple Negative)~5 nMMTS[8]
T-47D (Breast, Luminal A)~2.5 nMMTS[8]
MCF-7 (Breast)3.5MTT[9]
MDA-MB-231 (Breast)0.3MTT[9]
SKBR3 (Breast)4MTT[9]
BT-474 (Breast)0.019MTT[9]
Tamoxifen MCF-7 (Breast)17.26MTT[3]
BT-474 (Breast)16.65MTT[3]
MCF-7 (Breast)4.506 µg/mLMTT[10]
PANC1 (Pancreatic)33.8AlamarBlue[11]
MDA-MB-231 (Breast)21.8AlamarBlue[11]
MCF-7 (Breast)27ATP chemosensitivity[12]
MDA-MB-231 (Breast)18ATP chemosensitivity[12]

Note: The presented IC50 values are sourced from the cited literature and may vary based on experimental conditions such as cell seeding density, incubation time, and specific protocol variations.[1][2]

Experimental Protocols

Accurate and reproducible assessment of antiproliferative activity is fundamental. The following are detailed protocols for three commonly employed assays: the MTT, SRB, and CellTiter-Glo® assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13][14] The concentration of formazan is directly proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13][14]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[13]

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[13] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2 to 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control cells. The IC50 value is determined from the dose-response curve.[13][15]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins in a stoichiometric manner under mildly acidic conditions, providing a measure of cell mass.[16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)[18]

  • SRB solution (0.4% w/v in 1% acetic acid)[18]

  • Acetic acid solution (1% v/v)[18]

  • Tris base solution (10 mM, pH 10.5)[18]

  • 96-well flat-bottom microtiter plates

  • Microplate reader (absorbance at 510-570 nm)[18]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[17][18]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[17][18]

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[18]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry completely.[18]

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm.[18]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[19][20] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[19][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent[19]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Prepare cell cultures in opaque-walled multiwell plates. Add the test compound and incubate.[21]

  • Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[21]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Luminescence Measurement: Record the luminescence using a luminometer.[21]

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the data. The following diagrams illustrate the signaling pathways of the standard drugs and a general workflow for assessing antiproliferative activity.

G General Workflow for Antiproliferative Assays cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_reagent Addition of Assay Reagent (MTT/SRB/CellTiter-Glo) incubation->assay_reagent readout Signal Measurement (Absorbance/Luminescence) assay_reagent->readout viability_calc Calculate % Cell Viability readout->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc G Doxorubicin Signaling Pathway dox Doxorubicin dna DNA Intercalation dox->dna topo2 Topoisomerase II Inhibition dox->topo2 dna_damage DNA Damage dna->dna_damage topo2->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis G Paclitaxel Signaling Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Reproducibility in Focus: A Comparative Guide to 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 3-(2-Oxoimidazolidin-1-yl)benzoic acid analogs, specifically the 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs), with supporting experimental data. The reproducibility of experimental outcomes is a cornerstone of scientific advancement, and this guide aims to provide a framework for evaluating these compounds.

While this compound is recognized as a versatile intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, publicly available data on the reproducibility of its biological experiments is limited.[1] However, extensive research on its structural analogs, the PAIB-SAs, offers valuable insights into their reproducible mechanism of action as antimitotic agents. These compounds are prodrugs that are selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme in breast cancer cells.[2][3] This targeted activation leads to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, cancer cell death.[3][4]

This guide will delve into the experimental data supporting the activity of PAIB-SAs, providing detailed protocols for key assays and visualizing the underlying biological pathways to facilitate understanding and replication of these crucial experiments.

Quantitative Data Summary: Antiproliferative Activity of PAIB-SAs

The antiproliferative activity of various PAIB-SA derivatives has been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. The data demonstrates a structure-activity relationship, where variations in the alkyl and phenyl substituents on the core structure influence the antiproliferative efficacy.

Compound IDCell LineIC50 (µM)Reference
PAIB-SA 13 MCF7Submicromolar to low micromolar[3]
MDA-MB-231Low micromolar[3]
HaCaTLow micromolar[3]
PYRAIB-SOs (3-pyridinyl) CYP1A1-positive breast cancer cells0.03 - 3.3[4]
PYRAIB-SOs (4-pyridinyl) CYP1A1-positive breast cancer cellsLow micromolar[4]

Key Experiments: Methodologies

To ensure the reproducibility of the findings related to PAIB-SAs, detailed experimental protocols for the primary assays are provided below.

Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., PAIB-SAs) and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membranes and preserve the DNA.[6][7]

  • RNAse Treatment: Treat the cells with RNase to ensure that only DNA is stained.[6]

  • Propidium Iodide (PI) Staining: Stain the cells with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.[8]

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.[7]

Microtubule Polymerization Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin subunits.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a fluorescent reporter (e.g., DAPI) in a suitable buffer.[9]

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.[10]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.[9]

  • Data Analysis: Plot the fluorescence intensity against time to determine the effect of the compound on the rate and extent of microtubule polymerization.

Visualization of Mechanisms

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the evaluation of PAIB-SAs.

CYP1A1_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Prodrug PAIB-SA (Prodrug) CYP1A1 CYP1A1 Prodrug->CYP1A1 Metabolism Active_Metabolite Active Antimitotic Metabolite CYP1A1->Active_Metabolite Activation Microtubules Microtubules Active_Metabolite->Microtubules Disruption of Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Antiproliferative_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compound Add test compound (PAIB-SA) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Measure absorbance at 570nm add_solubilizer->read_absorbance end End read_absorbance->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with PAIB-SA start->treat_cells harvest_cells Harvest and fix cells in cold ethanol treat_cells->harvest_cells rnase_treatment Treat with RNase harvest_cells->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Analyze by Flow Cytometry pi_staining->flow_cytometry data_analysis Generate DNA content histogram flow_cytometry->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safe Disposal of 3-(2-Oxoimidazolidin-1-yl)benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(2-Oxoimidazolidin-1-yl)benzoic acid in a laboratory setting. The following procedures are based on established safety protocols for similar chemical compounds and general laboratory waste management guidelines. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are derived from the SDS of structurally related compounds, such as benzoic acid and its derivatives.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data from similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Waste Handling & Disposal Chemical safety gogglesNitrile rubber glovesFully buttoned lab coatUse in a well-ventilated area or under a chemical fume hood.[4]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • Avoid mixing this waste with other waste streams to prevent unintended chemical reactions.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.[4]

    • Do not dispose of this chemical down the drain.[4]

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5][6]

  • The storage area should be cool and dry.[1]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures immediately.

Table 2: Emergency Response Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
Spill Moisten spilled material to prevent dust formation or use a HEPA-filter vacuum for clean-up.[8] Collect the spilled material into a sealed container for disposal.[1][8] Do not wash into the sewer.[8]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Assess Hazards & Wear Appropriate PPE B Segregate Solid & Liquid Waste A->B C Use Designated, Labeled Hazardous Waste Containers B->C D Seal Containers & Store in Secure, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Follow all Local, State, & Federal Regulations E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-(2-Oxoimidazolidin-1-yl)benzoic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe research environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally related compounds, such as benzoic acid. It is imperative to handle this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its structural analogs.

Hazard Assessment

Based on the hazard profile of benzoic acid, this compound should be considered as potentially causing the following:

  • Skin irritation.[1][2][3][4][5]

  • Serious eye damage or irritation.[1][2][3][4][5]

  • Respiratory tract irritation.[4][6][7]

  • Harmful if swallowed.[4][6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[8]Nitrile gloves.Fully buttoned lab coat.[8]Use in a chemical fume hood. If a fume hood is not available, an N95-rated respirator or equivalent is recommended.[8]
Dissolving in Solvents Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[8]Nitrile gloves.Chemical-resistant apron over a lab coat.[8]All operations should be conducted in a certified chemical fume hood.
Running Reactions Chemical safety goggles and a face shield.[8]Nitrile gloves.Chemical-resistant apron over a lab coat.[8]All operations must be performed within a chemical fume hood.
Waste Disposal Chemical safety goggles.[8]Nitrile gloves.[8]Lab coat.[8]Use in a well-ventilated area or a chemical fume hood.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Inspect all PPE for integrity before use.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • All manipulations of the solid compound that could generate dust must be carried out in a chemical fume hood.

  • When weighing, use a draft shield or conduct the process within a fume hood to prevent dust dispersal.[8]

  • Use appropriate tools (e.g., spatulas) for transferring the solid.[8]

  • When transferring solutions, use a funnel to minimize the risk of spills.[8]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

  • Decontaminate all work surfaces and equipment used.

  • Properly label and store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][10]

Disposal Plan

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.[8]

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[6][8] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the general workflow for handling this chemical and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area & Equipment prep_ppe->prep_setup weigh Weighing (in fume hood) prep_setup->weigh dissolve Dissolving weigh->dissolve react Running Reaction dissolve->react decon Decontaminate Work Area & Equipment react->decon collect_waste Collect in Labeled Hazardous Waste Container react->collect_waste doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash dispose Dispose via EHS collect_waste->dispose

Caption: Standard Operating Procedure for Handling this compound.

G node_ppe Base PPE: Lab Coat, Nitrile Gloves, Safety Glasses op_type Type of Operation? node_ppe->op_type node_goggles Upgrade to: Chemical Goggles node_face_shield Add: Face Shield node_goggles->node_face_shield Yes node_fume_hood Required: Chemical Fume Hood no_hood Fume Hood Unavailable? node_fume_hood->no_hood node_respirator Add: N95 Respirator start Start start->node_ppe is_solid Handling Solid? op_type->is_solid Weighing is_splash Risk of Splashing? op_type->is_splash Solution Work is_solid->node_fume_hood is_splash->node_goggles no_hood->node_respirator Yes

Caption: Decision Tree for Selecting Personal Protective Equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.